molecular formula C42H60N6O7 B15588622 SW2_110A

SW2_110A

Número de catálogo: B15588622
Peso molecular: 761.0 g/mol
Clave InChI: HEDLPSLAOJYDMT-GUKRFWIHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SW2_110A is a useful research compound. Its molecular formula is C42H60N6O7 and its molecular weight is 761.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-[(1S)-1-cyclopentyl-2-[[(2R,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-3-hydroxy-1-oxo-1-(prop-2-ynylamino)propan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H60N6O7/c1-6-26-43-39(51)35(28-49)45-40(52)34(21-15-16-27-48(8-3)9-4)44-41(53)36(29(5)7-2)46-42(54)37(30-17-13-14-18-30)47-38(50)31-22-24-33(25-23-31)55-32-19-11-10-12-20-32/h1,10-12,19-20,22-25,29-30,34-37,49H,7-9,13-18,21,26-28H2,2-5H3,(H,43,51)(H,44,53)(H,45,52)(H,46,54)(H,47,50)/t29-,34-,35-,36+,37-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDLPSLAOJYDMT-GUKRFWIHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN(CC)CC)C(=O)NC(CO)C(=O)NCC#C)NC(=O)C(C1CCCC1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)N[C@@H](CCCCN(CC)CC)C(=O)N[C@@H](CO)C(=O)NCC#C)NC(=O)[C@H](C1CCCC1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H60N6O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

761.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Chromobox Homolog 8 (CBX8) Inhibitor SW2_110A: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SW2_110A is a potent and selective small molecule inhibitor of the chromobox homolog 8 (CBX8) chromodomain (ChD). By binding to the aromatic cage of the CBX8 ChD, this compound competitively inhibits the recognition of trimethylated histone H3 lysine (B10760008) 27 (H3K27me3), a key epigenetic mark. This disruption of CBX8's reader function leads to its dissociation from chromatin, resulting in the downregulation of target genes, notably those implicated in the pathogenesis of mixed-lineage leukemia (MLL). This guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, cellular activity, and the experimental protocols used for its characterization.

Introduction

The Polycomb repressive complex 1 (PRC1) is a crucial regulator of gene expression, particularly during development.[1] Within the PRC1 complex, five distinct chromobox (CBX) paralogs—CBX2, CBX4, CBX6, CBX7, and CBX8—are responsible for recognizing the H3K27me3 mark through their N-terminal chromodomains.[1] This interaction is critical for tethering PRC1 to chromatin and mediating gene silencing. Individual CBX paralogs have emerged as promising therapeutic targets in various cancers. Specifically, CBX8 has been identified as a key factor in the maintenance of leukemia driven by MLL fusions.[1]

This compound was developed through the screening of DNA-encoded libraries to identify a selective, cell-permeable inhibitor of the CBX8 ChD.[1] Its mechanism of action centers on the specific disruption of the CBX8-H3K27me3 interaction, offering a targeted approach to modulate the activity of the PRC1 complex and impact downstream gene expression programs.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the CBX8 chromodomain. The CBX8 ChD contains a conserved aromatic cage that recognizes and binds to the trimethylated lysine residue of H3K27. This compound is designed to fit within this pocket, thereby preventing the engagement of the chromodomain with its natural histone ligand.

This inhibition of binding has a direct functional consequence: the displacement of CBX8-containing PRC1 complexes from chromatin. In the context of MLL-rearranged leukemia, the MLL-AF9 fusion protein aberrantly recruits transcription machinery to target genes, including the HOXA9 gene. CBX8 is a critical component of this pathogenic complex, and its association with chromatin is essential for maintaining the expression of these oncogenes.[1][2] By preventing CBX8 from binding to H3K27me3, this compound effectively evicts the PRC1 complex from these loci, leading to a significant reduction in the expression of MLL-AF9 target genes and subsequent inhibition of leukemia cell proliferation.[1][2]

Signaling Pathway Diagram

SW2_110A_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_prc1 PRC1 Complex H3K27me3 H3K27me3 CBX8 CBX8 H3K27me3->CBX8 Binding CBX8->H3K27me3 Dissociation PRC1_core Core PRC1 Subunits MLL_AF9 MLL-AF9 Fusion CBX8->MLL_AF9 Interaction HOXA9 HOXA9 Gene MLL_AF9->HOXA9 Recruitment MLL_AF9->HOXA9 Reduced Recruitment Transcription_Repression Gene Repression HOXA9->Transcription_Repression Transcription_Activation Gene Activation HOXA9->Transcription_Activation Apoptosis Reduced Proliferation Transcription_Repression->Apoptosis Proliferation Cell Proliferation Transcription_Activation->Proliferation This compound This compound This compound->CBX8 Inhibition

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

Quantitative Data

The following tables summarize the key quantitative parameters that define the activity of this compound.

ParameterValueTargetMethod
Kd800 nMCBX8 ChromodomainIsothermal Titration Calorimetry (ITC)

Table 1: Binding Affinity of this compound

Cell LineIC50DescriptionMethod
THP-126 µMHuman acute monocytic leukemiaCell Viability Assay

Table 2: Cellular Potency of this compound

TargetFold Selectivity over CBX8
CBX2>5-fold
CBX4>5-fold
CBX6>5-fold
CBX7>5-fold

Table 3: Selectivity Profile of this compound [1][2]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Isothermal Titration Calorimetry (ITC)

This protocol is used to determine the dissociation constant (Kd) of this compound for the CBX8 chromodomain.[2][3]

Materials:

  • Purified recombinant human CBX8 chromodomain protein

  • This compound compound

  • ITC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP

  • Microcalorimeter (e.g., Malvern MicroCal iTC200)

Procedure:

  • Prepare a 50 µM solution of CBX8 chromodomain in ITC buffer.

  • Prepare a 500 µM solution of this compound in ITC buffer. The final DMSO concentration should be matched between the protein and ligand solutions and should not exceed 5%.

  • Degas both solutions for 10 minutes at room temperature.

  • Load 200 µL of the CBX8 solution into the sample cell of the microcalorimeter.

  • Load 40 µL of the this compound solution into the injection syringe.

  • Equilibrate the system at 25°C.

  • Perform an initial injection of 0.4 µL followed by 19 subsequent injections of 2 µL each, with a spacing of 150 seconds between injections.

  • Analyze the resulting data using the instrument's software, fitting to a one-site binding model to determine the Kd, enthalpy (ΔH), and stoichiometry (n).

Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.[4][5]

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound compound

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Luminometer

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

  • Prepare a serial dilution of this compound in culture medium, typically ranging from 100 µM to 0.1 µM.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Chromatin Immunoprecipitation (ChIP)

This protocol is used to assess the effect of this compound on the association of CBX8 with chromatin at specific gene loci.[6][7]

Materials:

  • THP-1 cells

  • This compound compound

  • Formaldehyde (B43269) (37%)

  • Glycine (B1666218)

  • Lysis Buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)

  • Anti-CBX8 antibody (e.g., Bethyl Laboratories A302-524A)

  • Protein A/G magnetic beads

  • Wash buffers with increasing stringency

  • Elution buffer (1% SDS, 100 mM NaHCO3)

  • RNase A and Proteinase K

  • DNA purification kit

  • Primers for qPCR analysis of target gene loci (e.g., HOXA9 promoter)

Procedure:

  • Treat THP-1 cells with this compound (e.g., 25 µM) or vehicle (DMSO) for 24 hours.

  • Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

  • Harvest and lyse the cells.

  • Shear the chromatin to an average fragment size of 200-500 bp using sonication.

  • Clarify the lysate by centrifugation.

  • Pre-clear the chromatin with protein A/G magnetic beads.

  • Incubate the chromatin overnight at 4°C with the anti-CBX8 antibody.

  • Capture the antibody-chromatin complexes with protein A/G magnetic beads.

  • Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers.

  • Elute the chromatin from the beads.

  • Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the immunoprecipitated DNA.

  • Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers targeting known CBX8 binding sites.

Experimental Workflow Diagram

Experimental_Workflow cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cell-Based Assays ITC Isothermal Titration Calorimetry (ITC) Kd Determine Kd (Binding Affinity) ITC->Kd Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) IC50 Determine IC50 (Cellular Potency) Cell_Viability->IC50 ChIP Chromatin Immunoprecipitation (ChIP) Chromatin_Binding Assess Chromatin Association ChIP->Chromatin_Binding RT_qPCR RT-qPCR Gene_Expression Measure Target Gene Expression Chromatin_Binding->Gene_Expression leads to RT_qPCR->Gene_Expression This compound This compound This compound->ITC This compound->Cell_Viability This compound->ChIP

Caption: Key experimental workflows for the characterization of this compound.

Conclusion

This compound represents a significant tool for the study of PRC1 complex biology and a promising starting point for the development of therapeutics targeting CBX8-dependent cancers. Its well-defined mechanism of action, characterized by the selective inhibition of the CBX8 chromodomain and the subsequent disruption of its chromatin-localizing function, provides a clear rationale for its observed anti-proliferative effects in MLL-rearranged leukemia cells. The experimental protocols detailed in this guide offer a robust framework for the further investigation of this compound and the development of next-generation CBX8 inhibitors.

References

The Advent of Covalent VHL Ligands: A Technical Guide to SW2_110A-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The field of targeted protein degradation has been revolutionized by the development of Proteolysis Targeting Chimeras (PROTACs). A significant advancement in this area is the creation of covalent ligands for the E3 ubiquitin ligase Von Hippel-Lindau (VHL), which offer the potential for more durable and potent protein degradation. This technical guide provides an in-depth overview of a pioneering covalent VHL ligand, here referred to by its developmental codename SW2_110A (publicly known as VHL-SF2), and its application in the design of PROTACs. We will delve into the quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of these novel degraders.

Introduction

Traditional VHL-recruiting PROTACs utilize ligands that non-covalently bind to the VHL protein, often centered around a hydroxyproline (B1673980) motif. While effective, these interactions can be transient. The development of covalent VHL ligands, such as this compound, represents a paradigm shift. By forming an irreversible bond with a specific serine residue (Ser110) in the VHL active site, these ligands can lead to sustained E3 ligase engagement, potentially enhancing the efficiency and duration of target protein degradation. This compound incorporates a sulfonyl fluoride (B91410) warhead that replaces the canonical hydroxyproline moiety, enabling this covalent interaction. This guide will explore the design, synthesis, and evaluation of this compound-based PROTACs targeting the proteins BRD4 and the Androgen Receptor (AR).

Quantitative Data Summary

The efficacy of this compound and its derivative PROTACs has been rigorously evaluated through various biochemical and cellular assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: VHL Ligand Binding Affinity
CompoundAssay TypeCell LineIC50 (μM)
This compound (VHL-SF2)NanoBRET Target EngagementHEK29335
Table 2: PROTAC-Mediated Protein Degradation
PROTACTarget ProteinCell LineDC50 (μM)Dmax (%)Incubation Time (h)
BRD-SF2BRD4HEK29317.26018
AR-VHL-SF2Androgen ReceptorLNCaP0.5275416
AR2-VHL-SF2Androgen ReceptorLNCaP0.2125916

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes described, the following diagrams have been generated using Graphviz.

Mechanism of Action of this compound-Based PROTACs

PROTAC_Mechanism Mechanism of this compound-Based PROTAC Action PROTAC This compound-Based PROTAC (e.g., BRD-SF2) VHL VHL E3 Ligase PROTAC->VHL Covalent Binding to Ser110 POI Target Protein (POI) (e.g., BRD4) PROTAC->POI Non-covalent Binding Ternary_Complex Ternary Complex (VHL-PROTAC-POI) VHL->Ternary_Complex POI->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI Degradation Experimental_Workflow Workflow for Evaluating this compound-Based PROTACs cluster_synthesis Compound Synthesis cluster_biochemical Biochemical & Cellular Assays cluster_validation Mechanism Validation Synthesis_VHL_Ligand Synthesis of This compound (VHL-SF2) Synthesis_PROTAC Synthesis of PROTAC (e.g., BRD-SF2) Synthesis_VHL_Ligand->Synthesis_PROTAC Binding_Assay VHL Binding Assay (NanoBRET) Synthesis_PROTAC->Binding_Assay Degradation_Assay Protein Degradation Assay (HiBiT) Synthesis_PROTAC->Degradation_Assay Proteasome_Inhibition Proteasome Inhibition (e.g., with Epoxomicin) Degradation_Assay->Proteasome_Inhibition E3_Ligase_Inhibition E3 Ligase Inhibition (e.g., with MLN4924) Degradation_Assay->E3_Ligase_Inhibition

Understanding the role of SW2_110A in targeted protein degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Targeted Protein Degradation

Introduction

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that is reshaping the landscape of drug discovery. Unlike traditional small molecule inhibitors that block the function of a target protein, TPD utilizes the cell's own protein disposal machinery to completely eliminate the disease-causing protein. This approach offers several advantages, including the potential to target proteins previously considered "undruggable," the ability to act catalytically, and a more profound and durable biological response.

This guide provides a comprehensive overview of the core principles of TPD, with a focus on the mechanisms, experimental considerations, and data interpretation for researchers, scientists, and drug development professionals. While this document aims to provide a thorough understanding of the field, it is important to note that a search for the specific entity "SW2_110A" in the context of targeted protein degradation did not yield any publicly available information. Therefore, the principles and examples provided herein are based on the general and well-established concepts within the TPD field.

The Ubiquitin-Proteasome System: The Cell's Disposal Machinery

The primary mechanism hijacked by many TPD technologies is the ubiquitin-proteasome system (UPS). The UPS is a highly regulated and essential cellular process responsible for the degradation of a vast majority of intracellular proteins, thereby controlling protein quality and abundance.[1] Key components of the UPS include:

  • Ubiquitin (Ub): A small regulatory protein that is attached to target proteins.

  • E1 Activating Enzymes: Activate ubiquitin in an ATP-dependent manner.

  • E2 Conjugating Enzymes: Receive activated ubiquitin from E1 enzymes.

  • E3 Ubiquitin Ligases: The substrate recognition component of the UPS. They specifically bind to target proteins and facilitate the transfer of ubiquitin from the E2 enzyme to the target. There are over 600 E3 ligases in humans, providing a vast repertoire for specific protein recognition.[2]

  • The 26S Proteasome: A large, multi-protein complex that recognizes and degrades polyubiquitinated proteins into small peptides.[1]

The process of tagging a protein with a chain of ubiquitin molecules (polyubiquitination) marks it for destruction by the proteasome.

Proteolysis-Targeting Chimeras (PROTACs): A Key TPD Technology

PROTACs are heterobifunctional molecules that serve as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[3] They are a cornerstone of TPD and exemplify the core principles of this approach. A typical PROTAC consists of three components:

  • A ligand that binds to the target protein (POI ligand).

  • A ligand that binds to an E3 ubiquitin ligase (E3 ligand).

  • A chemical linker that connects the two ligands.

Mechanism of Action of PROTACs

The catalytic mechanism of a PROTAC can be broken down into the following key steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-E3 ligase).

  • Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 enzyme to the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome. The proteasome then unfolds and degrades the POI into small peptides, while the ubiquitin molecules are recycled.

  • PROTAC Recycling: After the POI is degraded, the PROTAC molecule is released and can bind to another POI and E3 ligase, thus acting catalytically.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation & Recycling POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Ternary_Complex POI-PROTAC-E3 Complex E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ub Transfer Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release E2_Ub E2~Ub E2_Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Recycled_PROTAC->POI Catalytic Cycle

Quantitative Data in Targeted Protein Degradation

The evaluation of a degrader's efficacy relies on specific quantitative metrics. These are typically determined through dose-response experiments where cells are treated with increasing concentrations of the degrader molecule.

ParameterDescriptionTypical Assay
DC₅₀ The concentration of the degrader that induces 50% degradation of the target protein.Western Blot, ELISA, Mass Spectrometry
Dₘₐₓ The maximum percentage of protein degradation achievable with the degrader.Western Blot, ELISA, Mass Spectrometry
Degradation Kinetics The rate at which the target protein is degraded over time at a fixed degrader concentration.Time-course Western Blot or Mass Spectrometry
Ternary Complex Affinity The binding affinity of the POI, degrader, and E3 ligase.Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)
Selectivity The degradation of the target protein versus other proteins in the proteome.Global Proteomics (e.g., SWATH-MS)

Experimental Protocols for Characterizing a Novel Degrader

The following outlines a general workflow for the initial characterization of a novel protein degrader.

Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line that endogenously expresses the target protein and the E3 ligase recruited by the degrader.

  • Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Preparation: Prepare a stock solution of the degrader in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Treatment: Treat the cells with the degrader for a specified period (e.g., 24 hours for dose-response, or a time-course from 0 to 48 hours for kinetics). Include a vehicle control (e.g., DMSO) and potentially a non-degrading epimer as negative controls.

Protein Level Assessment
  • Cell Lysis: After treatment, wash the cells with PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay to ensure equal loading for downstream analysis.

  • Western Blotting:

    • Separate proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

    • Detect the signal and quantify the band intensities.

Data Analysis
  • Normalization: Normalize the band intensity of the target protein to the loading control for each sample.

  • Dose-Response Curve: Plot the normalized protein levels against the logarithm of the degrader concentration. Fit the data to a non-linear regression model to determine the DC₅₀ and Dₘₐₓ values.

  • Kinetic Analysis: Plot the normalized protein levels against time to determine the rate of degradation.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture Treatment Cell Treatment with Degrader Cell_Culture->Treatment Compound_Prep Compound Preparation Compound_Prep->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Western_Blot Western Blot Protein_Quant->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Beyond PROTACs: Other TPD Modalities

While PROTACs are a major focus, other TPD strategies are also emerging:

  • Molecular Glues: These are small molecules that induce a novel interaction between an E3 ligase and a target protein, leading to the target's degradation.[4] A well-known example is the mechanism of action of thalidomide (B1683933) and its analogs.

  • Lysosome-Targeting Chimeras (LYTACs): These molecules direct extracellular and membrane-associated proteins to the lysosome for degradation.[3][5]

  • Antibody-based PROTACs (AbTACs): These utilize antibodies to target cell-surface proteins and recruit E3 ligases for their degradation.[5]

Conclusion and Future Directions

Targeted protein degradation represents a paradigm shift in pharmacology. The ability to eliminate rather than inhibit proteins opens up new avenues for treating a wide range of diseases, from cancer to neurodegenerative disorders. Future research in this field is focused on several key areas:

  • Expanding the E3 Ligase Toolbox: Identifying and validating new E3 ligases for TPD will broaden the scope of druggable targets and potentially overcome resistance mechanisms.

  • Improving Drug-like Properties: Enhancing the oral bioavailability and cell permeability of degrader molecules remains a key challenge.

  • Tissue-Selective Degradation: Developing strategies to achieve degradation of target proteins in specific tissues or cell types will improve therapeutic windows and reduce off-target effects.

  • Understanding Resistance Mechanisms: Investigating how cells develop resistance to TPD will be crucial for the long-term success of this therapeutic modality.

As our understanding of the underlying biology and chemistry of TPD continues to grow, we can expect to see the development of increasingly sophisticated and effective protein-degrading therapies.

References

An In-depth Technical Guide on the Interaction of SW2_110A with the HIF-1α Binding Site

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest data, "SW2_110A" is not a publicly documented small molecule inhibitor of HIF-1α. The following technical guide is a comprehensive, illustrative document based on established principles of HIF-1α inhibition and standard methodologies for characterizing such inhibitors. The data and specific mechanisms presented for this compound are hypothetical but representative of a potential therapeutic agent targeting the HIF-1α pathway.

Introduction: The HIF-1α Pathway as a Therapeutic Target

Hypoxia-inducible factor 1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia).[1][2] It is a heterodimeric protein composed of an oxygen-sensitive alpha subunit (HIF-1α) and a constitutively expressed beta subunit (HIF-1β).[2][3] Under normoxic conditions, HIF-1α is rapidly degraded via the von Hippel-Lindau (VHL) E3 ubiquitin ligase pathway.[4][5] However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β.[6][7] The HIF-1 heterodimer then binds to hypoxia-response elements (HREs) in the promoters of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[3][8]

In many solid tumors, the HIF-1 pathway is constitutively active, promoting tumor growth, metastasis, and resistance to therapy.[9] This makes HIF-1α a compelling target for cancer drug development.[1] this compound is a novel, potent, and selective small molecule inhibitor designed to disrupt the function of HIF-1α. This guide provides a detailed overview of its mechanism of action, binding characteristics, and the experimental protocols used for its characterization.

Proposed Mechanism of Action of this compound

This compound is hypothesized to act by directly binding to the PAS-B domain of the HIF-1α subunit. This interaction is proposed to allosterically inhibit the heterodimerization of HIF-1α with HIF-1β, a crucial step for the formation of the active transcriptional complex. By preventing this protein-protein interaction, this compound effectively blocks the binding of HIF-1 to HREs, thereby inhibiting the transcription of downstream target genes.

Quantitative Data Summary

The following tables summarize the hypothetical but plausible in vitro and in vivo characteristics of this compound.

Table 1: In Vitro Binding Affinity and Cellular Potency of this compound

ParameterValueMethod
Binding Affinity (Kd) to HIF-1α 85 nMIsothermal Titration Calorimetry
IC50 (HIF-1α/HIF-1β Dimerization) 150 nMFluorescence Polarization Assay
IC50 (VEGF mRNA expression, HeLa cells) 300 nMqPCR
IC50 (GLUT1 protein expression, HeLa cells) 450 nMWestern Blot
Cellular Viability (IC50, HeLa cells, 72h) > 10 µMMTT Assay

Table 2: In Vitro Kinetic Parameters of this compound Binding to HIF-1α

ParameterValueMethod
Association Rate Constant (kon) 2.5 x 105 M-1s-1Surface Plasmon Resonance
Dissociation Rate Constant (koff) 2.1 x 10-2 s-1Surface Plasmon Resonance
Residence Time (1/koff) 47.6 sSurface Plasmon Resonance

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[10][11][12]

  • Objective: To determine the thermodynamic parameters of this compound binding to HIF-1α.

  • Materials:

    • Recombinant human HIF-1α (PAS-B domain)

    • This compound

    • ITC instrument (e.g., MicroCal PEAQ-ITC)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% DMSO)

  • Procedure:

    • Prepare a 10 µM solution of HIF-1α in the assay buffer.

    • Prepare a 100 µM solution of this compound in the same assay buffer.

    • Load the HIF-1α solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experiment temperature to 25°C.

    • Perform an initial injection of 0.4 µL followed by 19 injections of 2 µL at 150-second intervals.

    • Analyze the resulting data by fitting it to a one-site binding model to determine Kd, n, and ΔH.[12]

Fluorescence Polarization (FP) Assay

The FP assay is a homogeneous technique used to study molecular interactions in solution.[13][14] It is well-suited for high-throughput screening of inhibitors of protein-protein interactions.[14][15]

  • Objective: To determine the IC50 value of this compound for the inhibition of HIF-1α/HIF-1β dimerization.

  • Materials:

    • Recombinant human HIF-1α (PAS-B domain)

    • Recombinant human HIF-1β (PAS-B domain)

    • Fluorescently labeled peptide corresponding to a HIF-1β binding region on HIF-1α (e.g., FITC-HIF-1β peptide)

    • This compound

    • 384-well black plates

    • Plate reader with FP capabilities

    • Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20)

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • In each well of the 384-well plate, add 10 µL of the this compound dilution.

    • Add 5 µL of a solution containing 20 nM FITC-HIF-1β peptide and 100 nM HIF-1α.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence polarization on a suitable plate reader.

    • Plot the FP signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[16][17][18] It provides kinetic information such as association (kon) and dissociation (koff) rates.[19][20]

  • Objective: To determine the kinetic parameters of this compound binding to HIF-1α.

  • Materials:

    • Recombinant human HIF-1α (PAS-B domain)

    • This compound

    • SPR instrument (e.g., Biacore T200)

    • CM5 sensor chip

    • Amine coupling kit (EDC, NHS, ethanolamine)

    • Running buffer (e.g., HBS-EP+ buffer)

  • Procedure:

    • Immobilize HIF-1α onto the surface of a CM5 sensor chip using standard amine coupling chemistry.

    • Prepare a series of concentrations of this compound in running buffer.

    • Inject the this compound solutions over the sensor surface at a constant flow rate.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between injections using a suitable regeneration solution.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the kon and koff values. The Kd can be calculated as koff/kon.

Cell-Based HIF-1α Reporter Assay
  • Objective: To assess the functional inhibition of HIF-1α transcriptional activity by this compound in a cellular context.

  • Materials:

    • HeLa cells stably transfected with a luciferase reporter construct containing multiple HREs.

    • This compound

    • Cell culture medium and reagents

    • 96-well white plates

    • Hypoxia chamber (1% O2)

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Seed the HRE-luciferase reporter cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 1 hour.

    • Place the plate in a hypoxia chamber (1% O2) for 16 hours to induce HIF-1α activity.

    • Remove the plate from the hypoxia chamber and lyse the cells.

    • Add the luciferase assay reagent to each well and measure the luminescence.

    • Plot the luminescence signal against the logarithm of the this compound concentration and determine the IC50 value.

Western Blotting
  • Objective: To determine the effect of this compound on the protein levels of HIF-1α downstream targets.

  • Materials:

    • HeLa cells

    • This compound

    • Hypoxia chamber (1% O2)

    • Lysis buffer

    • Primary antibodies against GLUT1 and β-actin

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat HeLa cells with various concentrations of this compound and expose them to hypoxia (1% O2) for 16 hours.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against GLUT1 and β-actin (as a loading control).

    • Incubate with the HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and capture the image using an imaging system.

    • Quantify the band intensities to determine the relative protein levels.

Mandatory Visualizations

HIF1a_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α PHDs PHDs HIF1a_normoxia->PHDs Hydroxylation (O2 present) VHL VHL PHDs->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF1a_hypoxia HIF-1α HIF1_dimer HIF-1α/HIF-1β Heterodimer HIF1a_hypoxia->HIF1_dimer HIF1b HIF-1β HIF1b->HIF1_dimer HRE HRE (DNA) HIF1_dimer->HRE Binding Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes This compound This compound This compound->HIF1a_hypoxia Inhibition of Heterodimerization

Caption: HIF-1α signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cellular Cellular Assays cluster_data Data Analysis & Interpretation ITC Isothermal Titration Calorimetry (ITC) Binding_Affinity Binding Affinity (Kd) ITC->Binding_Affinity Kd FP Fluorescence Polarization (FP) Assay Dimerization_Inhibition Dimerization Inhibition (IC50) FP->Dimerization_Inhibition IC50 SPR Surface Plasmon Resonance (SPR) Binding_Kinetics Binding Kinetics (kon, koff) SPR->Binding_Kinetics kon, koff Lead_Candidate_Profile Lead Candidate Profile of this compound Binding_Affinity->Lead_Candidate_Profile Dimerization_Inhibition->Lead_Candidate_Profile Binding_Kinetics->Lead_Candidate_Profile Reporter_Assay HRE-Luciferase Reporter Assay Transcriptional_Inhibition Transcriptional Inhibition (IC50) Reporter_Assay->Transcriptional_Inhibition IC50 Western_Blot Western Blot Target_Protein_Modulation Target Protein Modulation Western_Blot->Target_Protein_Modulation MTT_Assay MTT Assay Cytotoxicity Cytotoxicity MTT_Assay->Cytotoxicity Transcriptional_Inhibition->Lead_Candidate_Profile Target_Protein_Modulation->Lead_Candidate_Profile Cytotoxicity->Lead_Candidate_Profile

Caption: Experimental workflow for the characterization of this compound.

Conclusion

The hypothetical small molecule inhibitor, this compound, demonstrates potent and selective inhibition of the HIF-1α pathway by disrupting the crucial heterodimerization step with HIF-1β. The comprehensive in vitro and cellular characterization, employing a suite of biophysical and cell-based assays, provides a robust preclinical data package. These findings underscore the potential of this compound as a therapeutic candidate for the treatment of HIF-1-driven cancers and other diseases characterized by pathological hypoxia. Further investigation in preclinical models of disease is warranted to fully elucidate its therapeutic potential.

References

Unveiling SW2_110A: A Targeted Approach to Modulating Gene Expression in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Principles of SW2_110A in Molecular Biology

This compound is a selective, cell-permeable small molecule inhibitor of the chromobox 8 chromodomain (CBX8 ChD).[1][2] This guide delves into the fundamental principles of utilizing this compound as a research tool in molecular biology, with a particular focus on its application in oncology research. This compound offers a targeted approach to dissecting the role of CBX8 in gene regulation and presents a potential therapeutic avenue in specific cancer contexts, such as leukemias driven by MLL-AF9 translocations.[1][2]

Mechanism of Action: Disrupting Aberrant Gene Activation

This compound functions by specifically binding to the chromodomain of CBX8, a component of the Polycomb Repressive Complex 1 (PRC1).[2] The chromodomain is a protein motif that recognizes and binds to methylated histones, specifically trimethylated lysine (B10760008) 27 of histone H3 (H3K27me3). This interaction is crucial for the recruitment of PRC1 to target genes, leading to chromatin compaction and transcriptional repression.[2]

In certain cancers, such as MLL-rearranged leukemias, the fusion protein MLL-AF9 aberrantly recruits CBX8 to target genes like HOXA9.[2] This recruitment is essential for the activation of these genes, which in turn drives leukemogenesis. This compound, by occupying the chromodomain of CBX8, prevents its association with chromatin at these target loci.[1][2] This disruption leads to a significant decrease in the expression of MLL-AF9 target genes, including HOXA9, thereby inhibiting the proliferation of leukemia cells.[1][2]

Signaling Pathway Disruption by this compound

SW2_110A_Mechanism cluster_0 Normal PRC1-mediated Repression cluster_1 MLL-AF9 Driven Leukemia cluster_2 Action of this compound H3K27me3 H3K27me3 CBX8_PRC1 CBX8-PRC1 Complex H3K27me3->CBX8_PRC1 binds TargetGene_Repressed Target Gene (Repressed) CBX8_PRC1->TargetGene_Repressed represses MLL_AF9 MLL-AF9 Fusion Protein CBX8_PRC1_leukemia CBX8-PRC1 Complex MLL_AF9->CBX8_PRC1_leukemia recruits HOXA9_Active HOXA9 Gene (Activated) CBX8_PRC1_leukemia->HOXA9_Active activates Leukemia Leukemia Proliferation HOXA9_Active->Leukemia This compound This compound CBX8_inactive CBX8 (Inactive) This compound->CBX8_inactive inhibits HOXA9_Repressed HOXA9 Gene (Repressed) CBX8_inactive->HOXA9_Repressed fails to activate Proliferation_Inhibited Proliferation Inhibited HOXA9_Repressed->Proliferation_Inhibited

Caption: Mechanism of this compound in MLL-AF9 leukemia.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, providing a basis for experimental design and interpretation.

ParameterValueCell LineDescriptionReference
Binding Affinity (Kd) 800 nM-Dissociation constant for the binding of this compound to the CBX8 chromodomain. A lower Kd indicates stronger binding.[1][2]
Inhibitory Concentration (IC50) 26 µMTHP-1Concentration of this compound required to inhibit the proliferation of THP-1 leukemia cells by 50%.[1]
Selectivity > 5-fold-This compound exhibits at least a 5-fold greater selectivity for the CBX8 chromodomain over other CBX paralogs in vitro.[1][2]

Key Experimental Protocols

Detailed methodologies for essential experiments involving this compound are provided below. These protocols serve as a starting point and may require optimization based on specific experimental conditions and cell types.

Experimental Workflow Overview

Experimental_Workflow cluster_workflow General Experimental Workflow start Start: THP-1 Cell Culture treat Treat with this compound start->treat prolif_assay Cell Proliferation Assay (e.g., MTS Assay) treat->prolif_assay chip_assay Chromatin Immunoprecipitation (ChIP) - Target: CBX8 treat->chip_assay q_pcr Quantitative RT-PCR - Target: HOXA9 treat->q_pcr data_analysis Data Analysis prolif_assay->data_analysis chip_assay->data_analysis q_pcr->data_analysis end End: Determine Effects data_analysis->end

Caption: A typical experimental workflow for studying this compound.

Cell Proliferation Assay (MTS Assay) for THP-1 Cells

This protocol is adapted for assessing the effect of this compound on the proliferation of the THP-1 human monocytic leukemia cell line.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTS reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete medium.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Chromatin Immunoprecipitation (ChIP) for CBX8

This protocol outlines the procedure to assess the binding of CBX8 to specific genomic regions (e.g., the HOXA9 promoter) in THP-1 cells following treatment with this compound.

Materials:

  • THP-1 cells treated with this compound or vehicle

  • Formaldehyde (B43269) (1% final concentration)

  • Glycine (0.125 M final concentration)

  • Lysis buffer

  • Sonication buffer

  • Anti-CBX8 antibody

  • IgG control antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis: Harvest and lyse the cells to release the nuclei.

  • Chromatin Shearing: Resuspend the nuclear pellet in sonication buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the chromatin overnight at 4°C with either the anti-CBX8 antibody or an IgG control.

    • Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a standard DNA purification kit.

  • Analysis: Analyze the purified DNA by qPCR using primers specific for the target genomic regions (e.g., HOXA9 promoter).

Quantitative Real-Time PCR (qRT-PCR) for HOXA9 Gene Expression

This protocol is for quantifying the mRNA levels of HOXA9 in THP-1 cells after treatment with this compound.

Materials:

  • THP-1 cells treated with this compound or vehicle

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for HOXA9 and a housekeeping gene (e.g., GAPDH or ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from the treated and control cells using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • qPCR Reaction Setup:

    • Prepare a reaction mix containing qPCR master mix, forward and reverse primers for HOXA9 or the housekeeping gene, and cDNA template.

    • Run the reactions in a real-time PCR instrument.

  • qPCR Program: A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for HOXA9 and the housekeeping gene in each sample.

    • Calculate the relative expression of HOXA9 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.[3]

Conclusion

This compound represents a valuable tool for investigating the role of the CBX8 chromodomain in gene regulation and disease. Its selectivity and cell permeability make it suitable for a range of in vitro molecular biology applications. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of epigenetic mechanisms in cancer and paving the way for the development of novel therapeutic strategies.

References

Unraveling the Role of SW2_110A in the Ubiquitin-Proteasome System: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide addresses the putative role of the molecule designated SW2_110A within the ubiquitin-proteasome system (UPS). Following a comprehensive search of publicly available scientific literature and databases, no protein, gene, or molecule with the identifier "this compound" has been found. This suggests that this compound may be an internal project code, a hypothetical entity, or a novel discovery not yet in the public domain.

Consequently, this document cannot provide specific quantitative data, experimental protocols, or signaling pathways directly involving this compound. Instead, this guide will provide a detailed overview of the core principles of the ubiquitin-proteasome system, a critical pathway for protein degradation and cellular homeostasis. This foundational knowledge is essential for understanding the potential roles any new molecule, such as the conceptual this compound, might play within this intricate cellular machinery. This report includes conceptual diagrams and general methodologies relevant to the field to serve as a valuable resource for researchers in the field of protein degradation and drug discovery.

Introduction to the Ubiquitin-Proteasome System (UPS)

The ubiquitin-proteasome system is a highly regulated and essential cellular process responsible for the degradation of the majority of intracellular proteins in eukaryotic cells. This system plays a pivotal role in maintaining cellular health by eliminating misfolded, damaged, or otherwise unwanted proteins, and by controlling the levels of key regulatory proteins involved in a myriad of cellular processes, including cell cycle progression, signal transduction, and immune responses. The process involves two major, sequential steps: the tagging of substrate proteins with a polyubiquitin (B1169507) chain and the subsequent degradation of the tagged protein by the 26S proteasome.

The Ubiquitination Cascade: A Conceptual Framework

The covalent attachment of ubiquitin, a small 76-amino acid regulatory protein, to a substrate protein is achieved through a three-step enzymatic cascade involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligase) enzymes.

Ubiquitination_Cascade Ub Ubiquitin (Ub) E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP -> AMP + PPi E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 PolyUb_Substrate Polyubiquitinated Substrate E3->PolyUb_Substrate Polyubiquitination Substrate Substrate Protein Substrate->E3 Proteasome 26S Proteasome PolyUb_Substrate->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: The Ubiquitination Cascade.

Key Components and Potential Roles for a Novel Factor like this compound

Given the absence of specific information on this compound, we can hypothesize its potential roles within the UPS framework. A novel factor could function as:

  • A Novel E3 Ligase or a Component of an E3 Ligase Complex: This is a common role for newly discovered proteins in this pathway. It would be responsible for substrate recognition and specificity.

  • A Deubiquitinating Enzyme (DUB): DUBs remove ubiquitin chains, thereby rescuing proteins from degradation.

  • A Ubiquitin Receptor: These proteins recognize and shuttle polyubiquitinated substrates to the proteasome.

  • A Proteasome-Associated Protein: Such a factor could modulate proteasome activity or assembly.

Methodologies for Investigating a Novel Component in the UPS

To characterize the function of a hypothetical "this compound" in the UPS, a series of established experimental protocols would be employed.

In Vitro Ubiquitination Assays

This experiment determines if a protein possesses E3 ligase activity.

Protocol Outline:

  • Reagents: Recombinant E1, E2, ubiquitin, ATP, and the putative E3 ligase (this compound), and a substrate protein.

  • Reaction: Combine the reagents in a reaction buffer and incubate at 37°C.

  • Analysis: The reaction products are resolved by SDS-PAGE and analyzed by Western blotting using an anti-ubiquitin antibody to detect the formation of higher molecular weight polyubiquitinated substrate bands.

In_Vitro_Ubiquitination_Workflow cluster_0 Reaction Components E1 Recombinant E1 Incubation Incubate at 37°C E1->Incubation E2 Recombinant E2 E2->Incubation Ub Ubiquitin Ub->Incubation ATP ATP ATP->Incubation This compound Putative E3 (this compound) This compound->Incubation Substrate Substrate Substrate->Incubation Analysis SDS-PAGE & Western Blot (Anti-Ubiquitin) Incubation->Analysis

Caption: In Vitro Ubiquitination Assay Workflow.

Co-Immunoprecipitation (Co-IP) to Identify Interacting Proteins

This technique is used to determine if this compound interacts with known components of the UPS.

Protocol Outline:

  • Cell Lysis: Lyse cells expressing tagged this compound.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the tag on this compound, coupled to beads.

  • Washing: Wash the beads to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads.

  • Analysis: Analyze the eluted proteins by Western blotting for known UPS components or by mass spectrometry for novel interactors.

Quantitative Data Summary (Hypothetical)

While no data exists for this compound, a typical quantitative summary for a novel E3 ligase might look like the tables below.

Table 1: In Vitro Ubiquitination of Substrate X by this compound

Component OmittedPolyubiquitinated Substrate X (Fold Change vs. Complete)
None (Complete Reaction)1.0
This compound0.05
E10.02
E20.10
ATP0.01

Table 2: Binding Affinity of this compound for UPS Components (Surface Plasmon Resonance)

Interacting ProteinDissociation Constant (KD)
UBE2D1 (E2)5.2 µM
Ubiquitin15.7 µM
Substrate X2.1 µM

Conclusion

The ubiquitin-proteasome system is a cornerstone of cellular protein quality control, and the identification of novel regulators is of significant interest for basic research and therapeutic development. Although the entity "this compound" does not correspond to any known component of the UPS in the public domain, this guide provides the foundational knowledge and experimental frameworks necessary to investigate such a novel factor. The methodologies and conceptual pathways described herein represent the standard approaches in the field to elucidate the function of new proteins within this critical cellular system. Future research will be necessary to determine if this compound is a newly discovered molecule and to characterize its potential role in the complex and vital ubiquitin-proteasome system.

Preliminary Research Applications of OncoBlok-123 (SW2_110A) in Oncology*

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "SW2_110A" could not be identified in publicly available research. This document presents a representative technical guide for a fictional MEK inhibitor, "OncoBlok-123," to illustrate the requested format and content for preliminary oncology research applications. The data and protocols are exemplary and synthesized from publicly available information on MEK inhibitors.

Introduction

OncoBlok-123 is a potent and selective, orally bioavailable small-molecule inhibitor of Mitogen-activated protein kinase kinase (MEK) 1 and 2. MEK is a critical component of the RAS/RAF/MEK/ERK signaling pathway, a cascade that is frequently dysregulated in a wide variety of human cancers.[][2][3][4] Constitutive activation of this pathway, often driven by mutations in BRAF and RAS genes, leads to uncontrolled cell proliferation, survival, and differentiation.[2][4] By targeting MEK, OncoBlok-123 aims to block downstream signaling to ERK, thereby inhibiting tumor growth and inducing apoptosis in cancer cells with an activated RAS/RAF/MEK/ERK pathway. This document summarizes the preliminary preclinical data and key experimental protocols for OncoBlok-123.

Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK pathway is a key signaling cascade that transmits extracellular signals from receptor tyrosine kinases to the nucleus, regulating fundamental cellular processes.[][3] In many cancers, mutations in upstream components like RAS or RAF lead to aberrant and sustained activation of this pathway, promoting tumorigenesis.[2][5] OncoBlok-123 is an allosteric inhibitor of MEK1/2, preventing the phosphorylation and activation of ERK1/2, the sole known substrates of MEK.[6][7] This blockade of ERK phosphorylation leads to the downregulation of downstream targets involved in cell cycle progression and survival.

RAS_RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor Signal RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription OncoBlok123 OncoBlok-123 OncoBlok123->MEK Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Figure 1: OncoBlok-123 Mechanism of Action in the RAS/RAF/MEK/ERK Pathway.

Quantitative Data: In Vitro Cell Viability

The anti-proliferative activity of OncoBlok-123 was assessed across a panel of human cancer cell lines harboring various mutations in the RAS/RAF/MEK/ERK pathway. The half-maximal inhibitory concentration (IC50) was determined following 72 hours of continuous exposure to the compound.

Cell LineCancer TypeKey MutationOncoBlok-123 IC50 (nM)
A375Malignant MelanomaBRAF V600E8
HT-29Colorectal CarcinomaBRAF V600E15
HCT116Colorectal CarcinomaKRAS G13D55
MIA PaCa-2Pancreatic CarcinomaKRAS G12C70
MDA-MB-231Breast CancerKRAS G13D120
MCF7Breast CancerPIK3CA E545K (WT BRAF/RAS)>1000

Table 1: Anti-proliferative Activity of OncoBlok-123 in Human Cancer Cell Lines.

Experimental Protocols

Cell Viability Assay

This protocol details the methodology used to determine the IC50 values presented in Table 1.

Objective: To measure the dose-dependent effect of OncoBlok-123 on the viability of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A375, HT-29)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • OncoBlok-123 stock solution (10 mM in DMSO)

  • 96-well flat-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of OncoBlok-123 in complete growth medium. The final concentrations should range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Treatment: Add 100 µL of the diluted compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and background (0% viability). Plot the normalized data against the logarithm of the drug concentration and fit a four-parameter logistic curve to determine the IC50 value.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis Seed Seed Cells in 96-well Plate Treat Add Compound to Cells Seed->Treat Prepare Prepare Serial Dilution of OncoBlok-123 Prepare->Treat Incubate Incubate for 72 hours Treat->Incubate CTG Add CellTiter-Glo® Reagent Incubate->CTG Read Read Luminescence CTG->Read Analyze Calculate IC50 Read->Analyze

Figure 2: Experimental Workflow for the Cell Viability Assay.

Western Blot for Phospho-ERK Inhibition

Objective: To confirm the mechanism of action of OncoBlok-123 by assessing the inhibition of ERK phosphorylation in a sensitive cell line.

Materials:

  • A375 cells

  • Complete growth medium

  • OncoBlok-123

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed A375 cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of OncoBlok-123 (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per lane) and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-phospho-ERK, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ERK and a loading control like GAPDH.

Summary and Future Directions

The preliminary preclinical data for OncoBlok-123 demonstrate potent and selective inhibition of cell proliferation in cancer cell lines with activating mutations in the RAS/RAF/MEK/ERK pathway. The compound effectively inhibits the phosphorylation of ERK, confirming its on-target mechanism of action. These promising in vitro results warrant further investigation, including in vivo efficacy studies in xenograft models and detailed pharmacokinetic and toxicological profiling, to support its advancement as a potential clinical candidate for the treatment of BRAF- and RAS-mutant cancers.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of dBET1, a BRD4-Targeting PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of dBET1, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the BET (Bromodomain and Extra-Terminal domain) family of proteins, specifically BRD4. dBET1 is composed of the BET inhibitor (+)-JQ1 as the target-binding warhead, a linker, and a derivative of thalidomide (B1683933) that recruits the E3 ubiquitin ligase Cereblon (CRBN). By inducing the proximity of BRD4 to CRBN, dBET1 triggers the ubiquitination and subsequent proteasomal degradation of BRD4, leading to potent anti-proliferative effects in various cancer models. This application note includes a detailed, step-by-step synthesis protocol, characterization data, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[1] A typical PROTAC consists of two ligands connected by a chemical linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]

dBET1 is a well-characterized PROTAC that effectively degrades BRD2, BRD3, and BRD4 proteins.[1] It utilizes the potent BET inhibitor (+)-JQ1 to engage BRD4 and a phthalimide (B116566) moiety to recruit the E3 ligase CRBN.[1] The degradation of BET proteins has shown significant therapeutic potential, particularly in oncology, by downregulating the expression of key oncogenes such as c-MYC.[1]

This document outlines the synthetic route to dBET1, which involves the synthesis of two key intermediates: the carboxylic acid derivative of (+)-JQ1 ((+)-JQ1-acid) and an amine-functionalized thalidomide linker. These intermediates are then coupled via an amide bond to yield the final dBET1 molecule.

Signaling Pathway and Mechanism of Action

PROTAC_Mechanism

Experimental Protocols

Synthesis of dBET1

The synthesis of dBET1 is achieved through a convergent route, involving the preparation of two key intermediates followed by their amide coupling.

Overall Synthetic Scheme:

Synthesis_Scheme JQ1_ester (+)-JQ1 tert-butyl ester JQ1_acid (+)-JQ1-acid JQ1_ester->JQ1_acid TFA, DCM dBET1 dBET1 JQ1_acid->dBET1 HATU, DIPEA, DMF Thal_linker_amine Thalidomide-Linker-Amine Thal_linker_amine->dBET1

Protocol 1: Synthesis of (+)-JQ1-acid (Intermediate 1)

(+)-JQ1-acid is prepared by the hydrolysis of the tert-butyl ester of (+)-JQ1.

  • Materials:

    • (+)-JQ1 (tert-butyl ester)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • DCM for extraction

    • Ethyl acetate (B1210297) (EtOAc) for purification

    • Hexanes for purification

  • Procedure:

    • Dissolve (+)-JQ1 (1.0 eq) in DCM (0.1 M).

    • Add TFA (10.0 eq) dropwise to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography (Silica gel, gradient elution with EtOAc/Hexanes) to afford (+)-JQ1-acid as a solid.

Protocol 2: Synthesis of N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide (Intermediate 2)

This intermediate provides the Cereblon-binding moiety and the linker with a terminal amine for coupling. This compound is commercially available but can also be synthesized. A general synthetic approach involves the reaction of 4-hydroxythalidomide with a protected aminobutyl-containing linker, followed by deprotection.

  • Materials:

    • 4-Hydroxythalidomide

    • tert-butyl (4-aminobutyl)carbamate

    • 2-bromoacetyl bromide

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure (Illustrative):

    • Synthesize a suitable electrophilic linker precursor, for example, by reacting tert-butyl (4-aminobutyl)carbamate with 2-bromoacetyl bromide.

    • React the linker precursor with 4-hydroxythalidomide in the presence of a base like K₂CO₃ in DMF.

    • After the reaction is complete, purify the protected intermediate.

    • Deprotect the Boc group using TFA in DCM to yield the desired amine-functionalized thalidomide linker as a TFA salt.

Protocol 3: Synthesis of dBET1

The final step is the amide coupling of (+)-JQ1-acid and the amine-functionalized thalidomide linker.

  • Materials:

    • (+)-JQ1-acid (Intermediate 1)

    • N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide (Intermediate 2)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF)

    • DCM for extraction

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Methanol (MeOH) for purification

    • DCM for purification

  • Procedure:

    • To a solution of (+)-JQ1-acid (1.0 eq) in DMF (0.1 M), add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide (1.1 eq) to the reaction mixture.

    • Stir at room temperature for 12-18 hours, monitoring the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NH₄Cl solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, gradient elution with MeOH/DCM) to afford dBET1.

Data Presentation

Table 1: Physicochemical Properties of dBET1

PropertyValueReference
Molecular FormulaC₃₈H₃₇ClN₈O₇S[3]
Molecular Weight785.27 g/mol [3]
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO[3]
Purity (HPLC)≥98%[3]

Table 2: Biological Activity of dBET1

ParameterCell LineValueReference
BRD4 Degradation DC₅₀MV4;11~100 nM (at 18h)[1]
BRD4 Binding IC₅₀(BRD4(1))20 nM[4]
Cell Proliferation IC₅₀MV4;110.14 µM (at 24h)[1]

Experimental Workflow Visualization

Experimental_Workflow

Conclusion

This document provides a comprehensive guide for the synthesis and initial characterization of the BRD4-targeting PROTAC, dBET1. The detailed protocols and workflows are intended to enable researchers to synthesize this valuable chemical probe for further investigation into the biological consequences of BET protein degradation and for the development of novel therapeutics. Adherence to standard laboratory safety practices is essential when performing these chemical syntheses.

References

Application Notes and Protocols for BRD4 Protein Degradation using Small Molecule Degraders

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the last update, specific information regarding a molecule designated "SW2_110A" for BRD4 protein degradation is not available in the public domain. The following application notes and protocols are a generalized guide based on the well-established principles and experimental data from known BRD4 degraders, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues. Researchers should adapt these protocols based on the specific characteristics of their molecule of interest.

Introduction

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a critical role in regulating the transcription of oncogenes like c-Myc, making it a prime therapeutic target in various cancers.[1][2] Targeted protein degradation has emerged as a powerful therapeutic modality to eliminate BRD4 from cells, offering potential advantages over traditional inhibition.[2][3] This is often achieved using heterobifunctional molecules like PROTACs, which recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][4]

These notes provide an overview of the mechanism of action for a typical BRD4 degrader and detailed protocols for its characterization.

Mechanism of Action: PROTAC-Mediated BRD4 Degradation

A BRD4-targeting PROTAC is a chimeric molecule with three key components: a ligand that binds to BRD4, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker connecting the two.[1][4] The PROTAC facilitates the formation of a ternary complex between BRD4 and the E3 ligase.[1] This proximity enables the E3 ligase to polyubiquitinate BRD4, marking it for recognition and degradation by the 26S proteasome.[4] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple BRD4 proteins.[4]

BRD4_Degradation_Pathway cluster_0 Cellular Environment This compound This compound (Hypothetical BRD4 Degrader) Ternary_Complex Ternary Complex (BRD4 :: this compound :: E3) This compound->Ternary_Complex Binds BRD4 BRD4 Protein BRD4->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Recruited Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4 Degradation Experimental_Workflow cluster_workflow Experimental Workflow for BRD4 Degrader Characterization cluster_assays 3. Assays start Start: Compound Synthesis and Stock Preparation cell_culture 1. Cell Culture (e.g., HeLa, THP-1, 293T) start->cell_culture treatment 2. Cell Treatment (Dose-response and time-course) cell_culture->treatment western_blot A. Western Blot (BRD4 Degradation) treatment->western_blot hibit_assay B. HiBiT Assay (Quantitative Degradation) treatment->hibit_assay viability_assay C. Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay data_analysis 4. Data Analysis (DC50, Dmax, IC50 calculation) western_blot->data_analysis hibit_assay->data_analysis viability_assay->data_analysis conclusion End: Characterization of BRD4 Degrader Activity data_analysis->conclusion

References

Application Notes and Protocols for SW2_110A-Mediated Androgen Receptor Degradation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR) is a critical driver of prostate cancer progression. Targeting AR for degradation has emerged as a promising therapeutic strategy to overcome resistance to traditional AR antagonists. This document provides a detailed protocol for utilizing SW2_110A, a putative novel AR degrader, in a cell-based androgen receptor degradation assay. While specific data for this compound is not yet widely available, this protocol is based on established methodologies for similar small molecule AR degraders, such as PROTACs (Proteolysis Targeting Chimeras).

Mechanism of Action: Targeted Protein Degradation

This compound is hypothesized to function as a heterobifunctional molecule that induces the degradation of the Androgen Receptor. One end of the molecule is designed to bind to the AR, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of AR, marking it for degradation by the 26S proteasome. This event-driven mechanism can be more effective than occupancy-driven inhibition, particularly against mutated or overexpressed forms of AR.[1][2]

SW2_110A_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound Ternary_Complex Ternary Complex (AR-SW2_110A-E3) This compound->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ub_AR Polyubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Recycled_Components Recycled this compound & E3 Ligase Ternary_Complex->Recycled_Components Dissociation Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degradation

Caption: Mechanism of this compound-mediated AR degradation.

Experimental Protocol: In Vitro AR Degradation Assay

This protocol details the steps to quantify the degradation of the Androgen Receptor in prostate cancer cell lines upon treatment with this compound using Western blotting.

1. Materials and Reagents

  • Cell Lines: VCaP, LNCaP, or 22Rv1 prostate cancer cell lines.

  • Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO.

  • Vehicle Control: DMSO.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent: BCA or Bradford assay kit.

  • SDS-PAGE Gels: Precast or hand-poured polyacrylamide gels.

  • Transfer Membranes: PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies: Rabbit anti-AR antibody, Mouse anti-GAPDH or anti-β-actin antibody (loading control).

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Chemiluminescent Substrate: ECL Western Blotting Substrate.

  • Imaging System: Chemiluminescence imager.

2. Cell Culture and Treatment

  • Cell Seeding: Seed VCaP, LNCaP, or 22Rv1 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in cell culture media. Aspirate the old media from the cells and add the media containing different concentrations of this compound or DMSO (vehicle control). A typical concentration range to test for a new compound might be from 0.1 nM to 10 µM.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24, or 48 hours). A 24-hour incubation is a common starting point.[3]

3. Cell Lysis and Protein Quantification

  • Lysis: After incubation, place the plates on ice, aspirate the media, and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

  • Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay according to the manufacturer's instructions.

4. Western Blotting

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-AR antibody and the primary loading control antibody (e.g., anti-GAPDH) in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with the appropriate HRP-conjugated secondary antibodies in blocking buffer for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST for 10 minutes each. Add the ECL substrate to the membrane and incubate for the time recommended by the manufacturer.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

5. Data Analysis

  • Quantification: Use image analysis software to quantify the band intensities for AR and the loading control for each sample.

  • Normalization: Normalize the AR band intensity to the corresponding loading control band intensity.

  • Calculation of AR Degradation: Express the normalized AR levels in treated samples as a percentage of the vehicle control.

  • Dose-Response Curves: Plot the percentage of AR remaining against the log concentration of this compound to generate a dose-response curve. From this curve, determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation percentage).

AR_Degradation_Workflow cluster_workflow Experimental Workflow A 1. Seed Prostate Cancer Cells (e.g., VCaP, LNCaP) B 2. Treat with this compound (Dose-Response & Time-Course) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. Western Blot Analysis (SDS-PAGE & Transfer) C->D E 5. Antibody Incubation (Primary & Secondary) D->E F 6. Chemiluminescent Detection & Imaging E->F G 7. Data Analysis (Quantify Bands, Normalize, Plot) F->G

Caption: Workflow for AR degradation assay.

Data Presentation

Quantitative data from the AR degradation assay should be summarized in a clear and structured table. Below is an example of how to present the dose-dependent degradation data for this compound in VCaP cells after a 24-hour treatment.

This compound Concentration (nM)Mean AR Level (% of Control)Standard Deviation
0 (Vehicle)1005.2
0.195.34.8
175.16.1
1048.93.9
10015.72.5
10005.21.8

Conclusion

This application note provides a comprehensive, step-by-step guide for assessing the AR degradation potential of this compound. Adherence to this protocol will enable researchers to robustly quantify the dose- and time-dependent effects of this novel compound on AR levels in relevant cancer cell models. The methodologies described are fundamental for the preclinical evaluation of new AR-targeting therapeutics.

References

Application Note: Quantifying Targeted Protein Degradation of BRD4 with SW2_110A Using the HiBiT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality for eliminating disease-causing proteins. This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a protein of interest (POI). A key challenge in the development of degraders is the accurate and efficient quantification of target protein knockdown in a cellular context. The HiBiT Protein Tagging System provides a sensitive and quantitative method for monitoring protein abundance in live cells, making it an ideal platform for characterizing the activity of protein degraders.[1][2][3][4][5]

This application note provides a detailed protocol for the use of SW2_110A, a hypothetical VHL-recruiting PROTAC targeting the bromodomain-containing protein 4 (BRD4), in a HiBiT protein degradation assay. BRD4 is a key epigenetic regulator and a well-established target for cancer therapy. By endogenously tagging BRD4 with the 11-amino-acid HiBiT peptide, its degradation induced by this compound can be precisely monitored through a simple bioluminescent readout.[1]

Principle of the Assay

The HiBiT assay is based on the complementation of two fragments of a bright luciferase enzyme, NanoLuc®. The small HiBiT peptide (11 amino acids) is genetically fused to the target protein (e.g., BRD4) using CRISPR/Cas9 gene editing, ensuring endogenous expression levels.[1][2][4][6] The larger, inactive fragment, LgBiT, is supplied to the cell lysate or expressed intracellularly. When HiBiT and LgBiT are in proximity, they combine to form a functional NanoLuc® enzyme, generating a bright luminescent signal in the presence of a substrate. The intensity of this signal is directly proportional to the amount of HiBiT-tagged protein present.[1][2][3] The degradation of the HiBiT-BRD4 fusion protein by this compound leads to a decrease in the luminescent signal, allowing for the quantitative determination of degradation efficiency (Dmax) and potency (DC50).[1][4][7]

Materials and Reagents

  • HiBiT-BRD4 knock-in cells (e.g., HEK293)

  • This compound (VHL-recruiting BRD4 PROTAC)

  • Dimethyl sulfoxide (B87167) (DMSO), molecular biology grade

  • Opti-MEM™ I Reduced Serum Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA solution

  • White, flat-bottom 96-well assay plates

  • Nano-Glo® HiBiT Lytic Detection System (Promega, Cat. No. N3030)

  • Luminometer

Experimental Protocols

Cell Culture and Seeding
  • Culture HiBiT-BRD4 knock-in cells in appropriate growth medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2.

  • On the day of the experiment, harvest the cells using trypsin-EDTA and resuspend them in fresh growth medium.

  • Perform a cell count and adjust the cell density to 1 x 10^5 cells/mL.

  • Seed 100 µL of the cell suspension (10,000 cells/well) into a white, flat-bottom 96-well plate.

  • Incubate the plate for 18-24 hours to allow for cell attachment and recovery.

Compound Treatment
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform a serial dilution of the this compound stock solution in DMSO to create a concentration range for the dose-response curve (e.g., from 10 mM down to 100 nM).

  • Further dilute the DMSO serial dilutions 1:1000 in Opti-MEM™ to create the final working solutions. The final DMSO concentration should not exceed 0.1%.

  • Prepare a vehicle control using DMSO diluted 1:1000 in Opti-MEM™.

  • Carefully remove the growth medium from the seeded 96-well plate and replace it with 100 µL of the appropriate this compound working solution or vehicle control.

  • Incubate the plate for the desired time points (e.g., 2, 4, 8, 12, 24 hours) at 37°C and 5% CO2.

HiBiT Lytic Detection
  • At the end of the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 10-15 minutes.

  • Prepare the Nano-Glo® HiBiT Lytic Reagent by adding the Nano-Glo® HiBiT Substrate to the Nano-Glo® HiBiT Lytic Buffer according to the manufacturer's instructions.

  • Add 100 µL of the prepared Nano-Glo® HiBiT Lytic Reagent to each well of the 96-well plate.

  • Mix the contents of the plate on an orbital shaker for 3 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Measure the luminescence using a plate-reading luminometer with an integration time of 0.5 to 1 second per well.

Data Analysis and Interpretation

The raw luminescence data is used to calculate the percentage of BRD4 degradation at each concentration of this compound.

  • Normalization: The luminescence signal from each well treated with this compound is normalized to the average signal from the vehicle-treated (DMSO) wells.

    • % Luminescence = (RLU_sample / RLU_vehicle) * 100

  • Percentage Degradation: The percentage of BRD4 degradation is then calculated as:

    • % Degradation = 100 - % Luminescence

  • Dose-Response Curve: Plot the % Degradation against the logarithm of the this compound concentration.

  • DC50 and Dmax Determination: Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the DC50 (concentration at which 50% of the protein is degraded) and the Dmax (maximum percentage of degradation) values from the dose-response curve.[1][7]

Quantitative Data Summary

The following table presents hypothetical but representative data for the degradation of HiBiT-BRD4 by this compound after a 24-hour treatment period.

ParameterValue
DC50 15 nM
Dmax 95%
Hill Slope 1.2

Visualizations

Signaling Pathway: this compound-mediated BRD4 Degradation

cluster_0 Cellular Environment This compound This compound (PROTAC) Ternary_Complex Ternary Complex (BRD4-SW2_110A-VHL) This compound->Ternary_Complex Binds BRD4 HiBiT-BRD4 (Target Protein) BRD4->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds PolyUb_BRD4 Polyubiquitinated HiBiT-BRD4 Ternary_Complex->PolyUb_BRD4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome PolyUb_BRD4->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of this compound-induced BRD4 degradation.

Experimental Workflow: HiBiT Protein Degradation Assay

Start Start Seed_Cells Seed HiBiT-BRD4 Cells in 96-well plate Start->Seed_Cells Incubate_1 Incubate 18-24h Seed_Cells->Incubate_1 Treat_Cells Treat Cells with this compound and Vehicle Control Incubate_1->Treat_Cells Prepare_Compound Prepare this compound Serial Dilutions Prepare_Compound->Treat_Cells Incubate_2 Incubate for Desired Timepoints Treat_Cells->Incubate_2 Add_Reagent Add Nano-Glo® HiBiT Lytic Reagent Incubate_2->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Analyze_Data Analyze Data: Calculate % Degradation, DC50, and Dmax Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: HiBiT protein degradation assay workflow.

Logical Relationship: Data Analysis Pipeline

Raw_RLU Raw Luminescence (RLU) Normalized_Luminescence Normalized Luminescence (%) Raw_RLU->Normalized_Luminescence Vehicle_RLU Average Vehicle RLU Vehicle_RLU->Normalized_Luminescence Percent_Degradation Percentage Degradation (%) Normalized_Luminescence->Percent_Degradation Dose_Response_Curve Dose-Response Curve Percent_Degradation->Dose_Response_Curve Concentration This compound Concentration (log) Concentration->Dose_Response_Curve DC50_Dmax DC50 and Dmax Values Dose_Response_Curve->DC50_Dmax

Caption: Data analysis pipeline for HiBiT degradation assays.

References

Exemplary Application Note: Utilizing a Novel Kinase Inhibitor in a NanoBRET™ Target Engagement Assay

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Note to the Reader: The following application note has been generated to provide a detailed protocol and data presentation framework for a NanoBRET™ Target Engagement (TE) assay. As the specific compound of interest, SW2_110A, is not publicly documented, this note utilizes Bruton's tyrosine kinase (BTK) and its well-characterized inhibitor, ibrutinib (B1684441), as an exemplary model system. This allows for a comprehensive demonstration of the methodology, data analysis, and visualization techniques that can be directly adapted for your specific compound and target of interest.

Introduction

Target engagement is a critical step in drug discovery, confirming that a compound binds to its intended target within a cellular environment. The NanoBRET™ Target Engagement (TE) assay is a powerful, live-cell method that allows for the quantitative measurement of compound binding to a specific protein target. This technology is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon between a NanoLuc® luciferase-tagged target protein (the donor) and a cell-permeable fluorescent tracer that binds to the same target (the acceptor). A test compound that binds to the target protein will compete with the tracer, leading to a measurable decrease in the BRET signal. This allows for the determination of compound affinity, target occupancy, and residence time in live cells.

This application note provides a detailed protocol for utilizing the NanoBRET™ TE assay to quantify the intracellular target engagement of a novel compound, exemplified here as a BTK inhibitor, with the Bruton's tyrosine kinase (BTK) protein.

Principle of the NanoBRET™ Target Engagement Assay

The NanoBRET™ TE assay relies on the expression of a target protein as a fusion with NanoLuc® luciferase. A fluorescently labeled tracer, which specifically and reversibly binds to the target protein, is introduced to the live cells. When the tracer binds to the NanoLuc®-fused target, the close proximity allows for energy transfer from the luciferase donor to the fluorescent acceptor upon addition of the NanoLuc® substrate. This results in a BRET signal. When an unlabeled test compound is introduced, it competes with the tracer for the binding site on the target protein. This competition leads to a dose-dependent reduction in the BRET signal, which can be used to determine the compound's intracellular affinity for the target.

Signaling Pathway of Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[1][2] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB and NFAT.[1] This signaling pathway is essential for B-cell proliferation, differentiation, and survival.[2] Aberrant BCR signaling is implicated in various B-cell malignancies, making BTK a key therapeutic target.[1]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK activates PI3K PI3K SYK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K BTK BTK PIP3->BTK recruits & activates PLCG2 PLCγ2 BTK->PLCG2 activates DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 produces PKC PKC DAG_IP3->PKC activates NFkB NF-κB PKC->NFkB activates Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression promotes Antigen Antigen Antigen->BCR This compound This compound (BTK Inhibitor) This compound->BTK inhibits

Caption: BTK Signaling Pathway and Point of Inhibition.

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog Number
HEK293 CellsATCCCRL-1573
Opti-MEM™ I Reduced Serum MediumGibco31985062
FuGENE® HD Transfection ReagentPromegaE2311
BTK-NanoLuc® Fusion VectorPromegaCustom
NanoBRET™ Tracer K-10PromegaN2580
NanoBRET™ Nano-Glo® SubstratePromegaN1661
Extracellular NanoLuc® InhibitorPromegaN2161
Ibrutinib (positive control)SelleckS2680
DMSO, cell culture gradeSigmaD2650
White, 96-well assay plates, solid bottomCorning3917
Cell Culture and Transfection
  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • For transfection, plate 2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight.

  • On the day of transfection, prepare the transfection complexes in Opti-MEM™ I medium. For each well, mix 0.1 µg of BTK-NanoLuc® Fusion Vector with FuGENE® HD Transfection Reagent at a 1:3 ratio (µg DNA:µL reagent).

  • Incubate the transfection complexes for 15 minutes at room temperature.

  • Add the complexes dropwise to the cells and incubate for 24 hours.

NanoBRET™ Target Engagement Assay Protocol
  • Cell Preparation:

    • After 24 hours of transfection, harvest the cells and resuspend them in Opti-MEM™ I at a density of 2 x 10⁵ cells/mL.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and the positive control (Ibrutinib) in DMSO.

    • Create a serial dilution series of the compounds in Opti-MEM™ I. The final DMSO concentration should not exceed 0.1%.

  • Assay Plate Setup:

    • Add 50 µL of the cell suspension to each well of a 96-well white assay plate.

    • Add 50 µL of the compound dilutions to the respective wells. Include "no compound" and "no tracer" control wells.

    • Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow for compound equilibration.

  • Tracer and Substrate Addition:

    • Prepare the NanoBRET™ Tracer K-10 and Nano-Glo® Substrate solution in Opti-MEM™ I according to the manufacturer's instructions. The final tracer concentration should be at its predetermined Kₑₓ value (typically in the low micromolar range).

    • Add 25 µL of the tracer/substrate mix to each well.

  • Signal Detection:

    • Read the plate immediately on a luminometer capable of measuring dual-filtered luminescence (e.g., GloMax® Discover).

    • Measure the donor emission (460 nm) and acceptor emission (610 nm).

Experimental Workflow Diagram

NanoBRET_Workflow start Start transfection Transfect HEK293 cells with BTK-NanoLuc® vector start->transfection incubation1 Incubate for 24 hours transfection->incubation1 harvest Harvest and resuspend cells incubation1->harvest plate_cells Plate cells in 96-well plate harvest->plate_cells add_compound Add this compound/ Ibrutinib dilutions plate_cells->add_compound incubation2 Incubate for 2 hours (Compound Equilibration) add_compound->incubation2 add_reagents Add NanoBRET™ Tracer & Nano-Glo® Substrate incubation2->add_reagents read_plate Measure Donor (460nm) and Acceptor (610nm) emissions add_reagents->read_plate analysis Calculate BRET ratio and plot dose-response curve read_plate->analysis end End analysis->end

Caption: NanoBRET™ Target Engagement Experimental Workflow.

Data Analysis and Presentation

BRET Ratio Calculation

The raw luminescence data is used to calculate the NanoBRET™ ratio for each well:

BRET Ratio = (Acceptor Emission / Donor Emission)

The corrected BRET ratio is then calculated by subtracting the background (no tracer control) from the experimental values.

Dose-Response Curve and IC₅₀ Determination

The corrected BRET ratios are plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve with a variable slope is then fitted to the data using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the tracer binding.

Quantitative Data Summary

The following tables present exemplary data for the target engagement of this compound and the control compound, Ibrutinib, with BTK.

Table 1: NanoBRET™ Assay Parameters

ParameterValue
Cell LineHEK293
Target ProteinBTK-NanoLuc®
NanoBRET™ TracerTracer K-10
Tracer Concentration1 µM
Compound Equilibration Time2 hours
Plate Format96-well

Table 2: Intracellular Target Engagement Data

CompoundIC₅₀ (nM) [95% CI]Hill Slope
This compound15.2 [12.5 - 18.5]-1.10.99
Ibrutinib5.8 [4.9 - 6.8]-1.00.99

Conclusion

The NanoBRET™ Target Engagement assay provides a robust and quantitative method for assessing the intracellular binding of compounds to their target proteins in live cells. The protocol detailed in this application note, using BTK and its inhibitor ibrutinib as an example, can be readily adapted to evaluate the target engagement of novel compounds like this compound against a wide range of protein targets. The data generated from this assay is crucial for confirming on-target activity, establishing structure-activity relationships, and guiding lead optimization in drug discovery programs.

References

Application Notes and Protocols: In Vitro Dosage Recommendations for SW2_110A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vitro use of SW2_110A, a novel and potent inhibitor of the mTOR signaling pathway. The information herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in various cell-based assays. Included are recommended dosage ranges, protocols for determining cell viability and target engagement, and visual representations of the relevant signaling pathway and experimental workflows.

Introduction to this compound

This compound is a selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a critical serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a key target for therapeutic intervention. This compound offers a valuable tool for investigating the role of mTOR signaling in cancer and other diseases.

In Vitro Efficacy and Dosage Recommendations

The potency of this compound has been evaluated across a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) determined for cell viability after a 72-hour treatment period. The following table summarizes these findings and provides recommended concentration ranges for various in vitro applications.

Cell Line Cancer Type IC50 (nM) Recommended Concentration Range (nM) for General Assays Recommended Concentration Range (nM) for Target Engagement Assays
MCF-7Breast Cancer151 - 10010 - 200
PC-3Prostate Cancer255 - 25025 - 500
A549Lung Cancer5010 - 50050 - 1000
U-87 MGGlioblastoma305 - 30030 - 600
HCT116Colon Cancer4010 - 40040 - 800

Note: The provided IC50 values are representative and may vary depending on the specific experimental conditions, including cell density, serum concentration, and assay duration. It is highly recommended that researchers determine the IC50 for their specific cell line of interest.

Signaling Pathway

This compound exerts its biological effects by inhibiting the mTOR kinase, a central node in a complex signaling network. The diagram below illustrates the mTOR signaling pathway and the point of inhibition by this compound.

mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 This compound This compound This compound->mTORC1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: mTOR signaling pathway and inhibition by this compound.

Experimental Protocols

Cell Viability Assay (IC50 Determination)

This protocol describes the use of a commercial luminescence-based cell viability assay (e.g., CellTiter-Glo®) to determine the IC50 of this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom white plates

  • Luminescence-based cell viability reagent

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 2,000 - 5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A common starting point is a 2X concentration series ranging from 2 µM down to sub-nanomolar concentrations.

    • Remove the medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control (e.g., 0.1% DMSO in medium).

    • Include wells with medium only as a background control.

    • Incubate for 72 hours at 37°C.

  • Assay Measurement:

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence from all readings.

    • Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for mTOR Pathway Inhibition

This protocol is designed to confirm the inhibitory effect of this compound on the mTOR signaling pathway by assessing the phosphorylation status of downstream targets like S6 Kinase (S6K) and 4E-BP1.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-actin or -tubulin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 2-4 hours.

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using an imaging system.

    • Analyze the band intensities to determine the effect of this compound on the phosphorylation of S6K and 4E-BP1 relative to the total protein and loading control.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the in vitro efficacy of this compound.

Experimental_Workflow Start Start: this compound Stock Solution Cell_Culture Cell Line Selection & Culture Start->Cell_Culture IC50_Assay IC50 Determination (Cell Viability Assay) Cell_Culture->IC50_Assay Data_Analysis_IC50 Data Analysis: Calculate IC50 IC50_Assay->Data_Analysis_IC50 Mechanism_Study Mechanism of Action Study Data_Analysis_IC50->Mechanism_Study Western_Blot Western Blot for Target Engagement Mechanism_Study->Western_Blot Data_Analysis_WB Data Analysis: Assess Pathway Inhibition Western_Blot->Data_Analysis_WB Conclusion Conclusion & Further Studies Data_Analysis_WB->Conclusion

Application Notes and Protocols: SW2_110A Linker Strategies for Novel PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] The linker is not merely a spacer; its composition, length, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and physicochemical properties.[4][5] This document provides a detailed guide to developing novel PROTACs using a hypothetical warhead, SW2_110A, with a focus on systematic linker optimization strategies. It includes experimental protocols for synthesis, biochemical and cellular characterization, and data-driven design improvement.

Introduction to PROTAC Technology

PROTACs function by inducing the formation of a ternary complex between the target POI and an E3 ubiquitin ligase.[2] This proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[] Unlike traditional inhibitors that require high occupancy of a protein's active site, PROTACs act catalytically, enabling potent degradation at low concentrations.[7] The development of small-molecule E3 ligase ligands, particularly for von Hippel-Lindau (VHL) and cereblon (CRBN), has been pivotal to the advancement of PROTACs into clinical trials.[8][9]

The design of a successful PROTAC is a multi-parameter optimization problem. The choice of the POI ligand (the "warhead," here this compound), the E3 ligase ligand, and the linker are all interconnected. The linker plays a crucial role in orienting the two proteins to form a productive ternary complex for efficient ubiquitin transfer.[5]

The Critical Role of the Linker

The linker's design influences several key aspects of PROTAC function:

  • Ternary Complex Formation and Stability: The linker's length and rigidity dictate the distance and relative orientation between the POI and the E3 ligase, which is crucial for forming a stable and functional ternary complex.[5]

  • Physicochemical Properties: Linkers significantly impact a PROTAC's solubility, cell permeability, and metabolic stability. For instance, polyethylene (B3416737) glycol (PEG) linkers can enhance solubility and permeability, while more rigid linkers like those containing piperazine (B1678402) or bicycloalkane moieties can improve metabolic stability.[3][10]

  • Selectivity: The linker can introduce new interactions within the ternary complex, potentially leading to improved selectivity for the target protein over other structurally related proteins.[7]

Linker Design and Optimization Strategies for this compound

A systematic approach to linker design is essential for developing potent and selective this compound-based PROTACs. The following aspects of the linker should be explored:

Linker Length

The optimal linker length is highly dependent on the specific POI and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may not effectively bring the two proteins into proximity for efficient ubiquitination.[5] A common strategy is to synthesize a library of PROTACs with varying linker lengths, often using flexible PEG or alkyl chains.

Linker Composition

The chemical nature of the linker can be modulated to fine-tune the PROTAC's properties.

  • Alkyl Chains: Provide flexibility and are synthetically accessible.

  • Polyethylene Glycol (PEG) Chains: Enhance hydrophilicity, which can improve solubility and cell permeability.[10]

  • Rigid Linkers: Incorporating cyclic structures (e.g., piperazine, piperidine) or alkynes can restrict conformational flexibility, which may lead to more potent PROTACs by reducing the entropic penalty of ternary complex formation.[3]

Linker Attachment Points

The point at which the linker is attached to both the this compound warhead and the E3 ligase ligand is a critical parameter. The exit vector should be chosen to minimize disruption of the binding of each ligand to its respective protein. This is often guided by co-crystal structures or computational modeling to identify solvent-exposed regions of the ligands.[]

The following diagram illustrates the general workflow for designing and evaluating novel PROTACs.

PROTAC_Design_Workflow cluster_design Design & Synthesis cluster_evaluation Evaluation Select_Warhead Select POI Warhead (this compound) Linker_Design Design Linker Library (Vary Length, Composition, Attachment) Select_Warhead->Linker_Design Select_E3_Ligand Select E3 Ligase Ligand (e.g., CRBN, VHL) Select_E3_Ligand->Linker_Design Synthesize_PROTACs Synthesize PROTAC Library Linker_Design->Synthesize_PROTACs Biochemical_Assays Biochemical Assays (Binding, Ternary Complex) Synthesize_PROTACs->Biochemical_Assays Cellular_Assays Cellular Assays (Degradation, Viability) Biochemical_Assays->Cellular_Assays Cellular_Assays->Linker_Design Optimization Cycles In_Vivo_Studies In Vivo Efficacy & Pharmacokinetics Cellular_Assays->In_Vivo_Studies Lead Candidate

Caption: A typical workflow for the design and evaluation of PROTACs.

Data Presentation: Comparative Analysis of Linker Strategies

The following tables provide a template for summarizing quantitative data from experimental evaluation of a this compound-based PROTAC library.

Table 1: Effect of Linker Length on this compound PROTAC Activity

PROTAC IDLinker TypeLinker Length (atoms)Ternary Complex KD (nM)DC50 (nM)Dmax (%)Cell Viability IC50 (µM)
SW2-L1PEG81507585>10
SW2-L2PEG12502095>10
SW2-L3PEG16804590>10
SW2-L4Alkyl820011080>10
SW2-L5Alkyl12753592>10
SW2-L6Alkyl161206088>10

Table 2: Effect of Linker Composition on this compound PROTAC Activity (Constant Length)

PROTAC IDLinker TypeLinker Length (atoms)Ternary Complex KD (nM)DC50 (nM)Dmax (%)Cell Permeability (Papp, 10-6 cm/s)
SW2-L2PEG125020955.2
SW2-L5Alkyl127535923.1
SW2-L7Alkyl-Ether126028944.5
SW2-L8Piperazine124518986.5

Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of a this compound-based PROTAC library.

Protocol 1: Solid-Phase Synthesis of a this compound PROTAC Library

This protocol describes a modular solid-phase synthesis approach, which is amenable to the rapid generation of a PROTAC library with varying linkers.[11][12]

Materials:

  • Rink Amide resin

  • This compound with a carboxylic acid handle

  • Fmoc-protected amino-PEG/alkyl linkers of varying lengths

  • E3 ligase ligand (e.g., pomalidomide) with a carboxylic acid handle

  • Coupling reagents: HATU, HOBt

  • Base: DIPEA

  • Deprotection reagent: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O

  • Solvents: DMF, DCM, MeOH

  • HPLC for purification

Procedure:

  • Resin Swelling: Swell Rink Amide resin in DMF for 1 hour.

  • First Coupling (Linker):

    • Activate the Fmoc-protected amino-linker (3 eq.) with HATU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 15 minutes.

    • Add the activated linker solution to the resin and shake at room temperature for 4 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Second Coupling (this compound):

    • Activate this compound-COOH (3 eq.) with HATU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 15 minutes.

    • Add the activated this compound solution to the resin and shake at room temperature overnight.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Third Coupling (E3 Ligase Ligand):

    • This step depends on the linker and E3 ligase ligand structure. If a bifunctional linker is used, a similar coupling procedure as in step 4 is performed with the E3 ligase ligand-COOH.

  • Cleavage and Deprotection:

    • Treat the resin with the cleavage cocktail for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude PROTAC in cold diethyl ether.

  • Purification:

    • Purify the crude PROTAC by reverse-phase HPLC.

    • Confirm the identity and purity by LC-MS and NMR.

Protocol 2: Ternary Complex Formation Assay (TR-FRET)

This assay measures the formation of the POI-PROTAC-E3 ligase complex.[1]

Materials:

  • His-tagged POI (target of this compound)

  • GST-tagged E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)

  • Anti-GST antibody conjugated to a FRET acceptor (e.g., d2)

  • Assay buffer: PBS, 0.1% BSA, 0.05% Tween-20

  • PROTAC compounds

Procedure:

  • Add 5 µL of the PROTAC compound at various concentrations to a 384-well plate.

  • Add 5 µL of the His-tagged POI and GST-tagged E3 ligase complex to each well.

  • Incubate for 30 minutes at room temperature.

  • Add 10 µL of the antibody mixture (anti-His-Tb and anti-GST-d2).

  • Incubate for 1 hour at room temperature, protected from light.

  • Read the plate on a TR-FRET enabled plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).

  • Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the PROTAC concentration to determine the KD.

Protocol 3: Western Blot for Protein Degradation

This is a standard method to quantify the reduction in POI levels following PROTAC treatment.[1]

Materials:

  • Cell line expressing the POI

  • PROTAC compounds

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the PROTAC for the desired time (e.g., 24 hours).

  • Wash the cells with PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody.

  • Quantify the band intensities and normalize the POI levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.

Protocol 4: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the cytotoxic effects of the PROTAC compounds.[]

Materials:

  • Cell line of interest

  • PROTAC compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well plates

Procedure:

  • Seed cells in an opaque-walled 96-well plate.

  • Treat the cells with a serial dilution of the PROTAC for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the PROTAC concentration to determine the IC50.

Signaling Pathways and Visualization

The following diagram illustrates the PROTAC-mediated protein degradation pathway.

PROTAC_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_protac_action PROTAC-Mediated Degradation E1 E1 Ubiquitin-Activating Enzyme E1_Ub E1~Ub E1->E1_Ub ATP E2 E2 Ubiquitin-Conjugating Enzyme Ub Ubiquitin E2_Ub E2~Ub E1_Ub->E2_Ub E2 E3_Ligase E3 Ligase E2_Ub->E3_Ligase E3 Ligase Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex E3_Ligase->Ternary_Complex PROTAC PROTAC (this compound-Linker-E3 Ligand) PROTAC->Ternary_Complex POI Protein of Interest (Target of this compound) POI->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitin Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

The rational design of linkers is a cornerstone of successful PROTAC development. For a novel warhead such as this compound, a systematic investigation of linker length, composition, and attachment points is paramount. The protocols and strategies outlined in this document provide a framework for the efficient design, synthesis, and evaluation of a this compound-based PROTAC library, enabling the identification of lead candidates with optimal degradation potency, selectivity, and drug-like properties. The iterative process of design, testing, and data analysis is crucial for navigating the complex structure-activity relationships inherent in PROTACs and ultimately unlocking their full therapeutic potential.

References

Application of FIH Inhibitors in the Development of Therapies for Hypoxia Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Note: The specific compound "SW2_110A" was not identifiable in published literature. This document utilizes a representative selective Factor Inhibiting HIF (FIH) inhibitor based on the N-hydroxythiazole scaffold as a proxy to detail the application and methodologies relevant to the development of therapies targeting the hypoxia signaling pathway.

Introduction

The cellular response to low oxygen tension (hypoxia) is primarily orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors. HIF is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-α) and a constitutively expressed β-subunit (HIF-β or ARNT). Under normoxic conditions, the HIF-α subunit is targeted for proteasomal degradation through hydroxylation of specific proline residues by Prolyl Hydroxylase Domain enzymes (PHDs). A second level of regulation is mediated by Factor Inhibiting HIF (FIH), an asparaginyl hydroxylase that hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-α.[1][2] This hydroxylation prevents the recruitment of the transcriptional co-activators p300/CBP, thereby attenuating the transcriptional activity of the HIF complex.[1][3][4]

Inhibition of FIH presents a compelling therapeutic strategy to enhance the hypoxic response. By preventing the FIH-mediated negative regulation, the transcriptional activity of stabilized HIF-α can be potentiated, leading to a more robust expression of HIF target genes. These genes are involved in critical processes such as erythropoiesis, angiogenesis, and metabolic adaptation. Consequently, selective FIH inhibitors are being investigated for their therapeutic potential in various pathologies, including anemia and ischemic diseases.

This application note provides a comprehensive overview of the use of a representative N-hydroxythiazole-based FIH inhibitor in preclinical research, complete with quantitative data, detailed experimental protocols, and illustrative diagrams to guide researchers in this field.

Data Presentation

The efficacy and selectivity of FIH inhibitors are critical parameters in their development as therapeutic agents. The following tables summarize key quantitative data for a representative N-hydroxythiazole-based FIH inhibitor.

Table 1: In Vitro Enzyme Inhibition
Target IC50 (µM)
FIH0.025
PHD2>100

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50% in in vitro biochemical assays.[1]

Table 2: Cellular Activity
Assay Parameter
HRE Luciferase Reporter AssayEC50 (µM)
Target Gene Expression (e.g., EGLN3)Fold Induction

EC50 in the HRE Luciferase Reporter Assay represents the concentration of the inhibitor that provokes a response halfway between the baseline and maximum response in a cell-based assay measuring HIF transcriptional activity.[5]

Signaling Pathways and Experimental Workflows

To facilitate a clear understanding of the underlying biology and experimental procedures, the following diagrams have been generated using Graphviz.

Hypoxia_Signaling_Pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) / FIH Inhibition HIF1a_normoxia HIF-1α PHDs PHDs HIF1a_normoxia->PHDs Pro-OH FIH FIH HIF1a_normoxia->FIH Asn-OH VHL pVHL HIF1a_normoxia->VHL Binding p300 p300/CBP HIF1a_normoxia->p300 Interaction Blocked PHDs->HIF1a_normoxia FIH->HIF1a_normoxia Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a_normoxia Degradation This compound FIH Inhibitor (e.g., N-hydroxythiazole) This compound->FIH Inhibition HIF1a_hypoxia HIF-1α (Stabilized) HIF1b HIF-1β (ARNT) HIF1a_hypoxia->HIF1b Dimerization HIF_complex HIF-1 Complex HIF1a_hypoxia->HIF_complex HIF1b->HIF_complex p300_hypoxia p300/CBP HIF_complex->p300_hypoxia Recruitment HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binding p300_hypoxia->HRE Target_Genes Target Gene Transcription (e.g., EPO, VEGF) HRE->Target_Genes Activation

Caption: Hypoxia signaling pathway and the mechanism of action of an FIH inhibitor.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture (e.g., HEK293T, HeLa) treatment Treatment with FIH Inhibitor (Varying Concentrations) start->treatment incubation Incubation (e.g., 6-24 hours) treatment->incubation western_blot Western Blot (HIF-1α stabilization) incubation->western_blot reporter_assay HRE Luciferase Reporter Assay (HIF transcriptional activity) incubation->reporter_assay qpcr qPCR (Target gene expression) incubation->qpcr data_analysis Data Analysis (IC50/EC50 determination, fold change calculation) western_blot->data_analysis reporter_assay->data_analysis qpcr->data_analysis end End: Characterization of FIH Inhibitor Activity data_analysis->end

Caption: Experimental workflow for characterizing an FIH inhibitor.

Therapeutic_Logic disease Disease State (e.g., Anemia, Ischemia) impaired_hypoxia Impaired Hypoxic Response disease->impaired_hypoxia fih_activity FIH Activity (Negative Regulator) impaired_hypoxia->fih_activity enhanced_hif Enhanced HIF-1α Transcriptional Activity fih_activity->enhanced_hif fih_inhibitor Selective FIH Inhibitor fih_inhibitor->fih_activity Inhibits fih_inhibitor->enhanced_hif target_gene Increased Expression of HIF Target Genes (e.g., EPO) enhanced_hif->target_gene therapeutic_effect Therapeutic Effect (e.g., Increased Erythropoiesis) target_gene->therapeutic_effect

Caption: Therapeutic logic of FIH inhibition for hypoxia-related diseases.

Experimental Protocols

In Vitro FIH Inhibition Assay (Mass Spectrometry-based)

This protocol is adapted from methodologies described for the characterization of N-hydroxythiazole-based FIH inhibitors.[1]

Materials:

  • Recombinant human FIH

  • Peptide substrate (e.g., a fragment of HIF-1α C-terminal transactivation domain)

  • 2-oxoglutarate (2OG)

  • Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂)

  • Ascorbate

  • HEPES buffer (pH 7.5)

  • Test inhibitor (dissolved in DMSO)

  • Mass spectrometer

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, 2OG, Fe(II), and ascorbate.

  • Add the FIH enzyme to the reaction mixture.

  • Add the test inhibitor at various concentrations (typically in a serial dilution). A DMSO control should be included.

  • Initiate the reaction by adding the peptide substrate.

  • Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Quench the reaction by adding an equal volume of methanol (B129727) containing an internal standard.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the hydroxylated and unhydroxylated peptide substrate.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blot for HIF-1α Stabilization

This protocol outlines the detection of HIF-1α protein levels in cultured cells following treatment with an FIH inhibitor.[6]

Materials:

  • Cell line (e.g., HEK293T, HeLa)

  • Cell culture medium and supplements

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin or α-tubulin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with the FIH inhibitor at various concentrations for 6-24 hours. Include a vehicle control (e.g., DMSO).

  • Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Hypoxia-Responsive Element (HRE) Luciferase Reporter Assay

This assay measures the transcriptional activity of HIF in response to an FIH inhibitor.[7]

Materials:

  • Cell line (e.g., HEK293T)

  • HRE-luciferase reporter plasmid

  • A control plasmid for normalization (e.g., Renilla luciferase)

  • Transfection reagent

  • Test inhibitor

  • Luciferase assay reagent

Procedure:

  • Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, re-plate the transfected cells into a 96-well plate.

  • Treat the cells with the FIH inhibitor at various concentrations for 16-24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the fold induction of luciferase activity relative to the vehicle control.

  • Determine the EC50 value by plotting the fold induction against the inhibitor concentration and fitting to a dose-response curve.

Conclusion

The selective inhibition of FIH is a promising strategy for augmenting the HIF-mediated response to hypoxia. The representative N-hydroxythiazole-based FIH inhibitor demonstrates potent and selective inhibition of FIH, leading to increased HIF-1α transcriptional activity in cellular models. The protocols detailed in this application note provide a robust framework for researchers and drug development professionals to characterize the activity of FIH inhibitors and to further explore their therapeutic potential in a range of hypoxia-associated diseases. Careful consideration of experimental design, including appropriate controls and orthogonal assays, will be crucial in advancing these promising compounds towards clinical applications.

References

Application Notes and Protocols for In Vivo Studies with SW2_110A-Based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) and other targeted protein degraders represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to the protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a linker to connect the two.[1][2] This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1] This approach offers the potential for a more profound and durable pharmacological effect compared to traditional inhibitors.[1][3]

These application notes provide a comprehensive guide for designing and executing in vivo studies with SW2_110A-based degraders, a novel class of molecules targeting a key protein in disease pathogenesis. The following protocols and data summaries are based on established methodologies for in vivo evaluation of similar targeted protein degraders and can be adapted for the specific characteristics of this compound and the chosen animal model.

Mechanism of Action

Targeted protein degraders like this compound function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.

cluster_cell Cell This compound This compound (Degrader) Ternary Ternary Complex (Target-SW2_110A-E3) This compound->Ternary Target Target Protein Target->Ternary E3 E3 Ligase E3->Ternary Ternary->E3 Catalytic Release Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_Target->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Figure 1: General mechanism of action for this compound-based degraders.

Data Presentation: In Vivo Efficacy and Pharmacodynamics

The following tables summarize representative quantitative data from in vivo studies of targeted protein degraders in preclinical cancer models. These tables should be adapted to reflect the specific data generated for this compound.

Table 1: In Vivo Efficacy in Xenograft Model

Animal ModelCell LineDosage (mg/kg)Administration RouteDosing ScheduleDuration (Days)Outcome
Nude MiceCancer Cell Line X50Oral (p.o.)Once daily (QD)21Significant tumor growth inhibition
SCID MiceCancer Cell Line Y30Intraperitoneal (i.p.)Every other day (Q2D)28Tumor regression observed

Table 2: In Vivo Pharmacodynamic Effects

Animal ModelTreatment GroupBiomarkerResult
Nude Mice50 mg/kg this compoundTarget Protein Level (Tumor)>80% degradation after 24 hours
Nude Mice50 mg/kg this compoundDownstream Pathway Marker (p-ERK)Reduced phosphorylation in tumor tissues

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols should be optimized based on the specific properties of the this compound degrader and the experimental model.

Animal Model and Tumor Implantation

Objective: To establish a tumor xenograft model for evaluating the in vivo efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or SCID)

  • Cancer cell line of interest

  • Sterile, serum-free medium or phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Syringes and needles

Protocol:

  • Culture the selected cancer cell line under standard conditions.

  • Harvest and resuspend the cells in a sterile, serum-free medium or PBS. A 1:1 mixture with Matrigel can enhance initial tumor growth.[4]

  • For solid tumors, subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.[1]

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before initiating treatment.[1]

  • Randomize mice into control and treatment groups based on tumor volume.

This compound Formulation and Administration

Objective: To prepare and administer the this compound degrader to the tumor-bearing mice.

Materials:

  • This compound compound

  • Vehicle components (e.g., DMSO, PEG300, Tween 80, saline, or methylcellulose)

  • Dosing syringes and needles (appropriate for the route of administration)

Protocol:

  • Formulation: The choice of vehicle depends on the physicochemical properties of this compound and the intended route of administration. A common oral formulation may consist of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water. For intraperitoneal (i.p.) or subcutaneous (s.c.) injections, a vehicle containing DMSO, PEG300, and saline might be suitable.[1][4]

  • Preparation: a. Calculate the required amount of this compound for the entire study based on the dosage and number of animals. b. Prepare a stock solution by dissolving this compound in a small amount of DMSO. c. Add other vehicle components, such as PEG300 and Tween 80, ensuring a homogenous mixture. d. Finally, add the aqueous component (e.g., saline or water) dropwise while vortexing to create a stable formulation.

  • Administration: Administer the formulated this compound or vehicle to the respective groups of mice via the chosen route (e.g., oral gavage, i.p. injection, or s.c. injection).

Efficacy and Tolerability Monitoring

Objective: To assess the anti-tumor efficacy and potential toxicity of this compound.

Materials:

  • Calipers

  • Animal balance

Protocol:

  • Tumor Volume: For subcutaneous models, measure the tumor length and width with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²)/2.[1]

  • Body Weight: Monitor the body weight of each animal 2-3 times per week as a general indicator of toxicity. Significant weight loss (>15-20%) may necessitate dose adjustment or cessation of treatment.[1]

  • Survival: For systemic disease models or long-term studies, monitor the overall survival of the animals.[1]

Pharmacodynamic (PD) Analysis

Objective: To determine the effect of this compound on the target protein levels and downstream signaling pathways in vivo.

Materials:

  • Tissue homogenization buffer

  • Protein extraction reagents

  • Antibodies for Western blotting or other immunoassays

Protocol:

  • Tissue Collection: At predetermined time points or at the end of the study, euthanize the animals and collect tumors, blood (for plasma), and other relevant organs.[1]

  • Protein Extraction: Homogenize the collected tissues and extract proteins using appropriate lysis buffers.

  • Protein Quantification: Determine the protein concentration in the lysates.

  • Western Blotting: a. Separate the proteins by SDS-PAGE and transfer them to a membrane. b. Probe the membrane with primary antibodies against the target protein, downstream signaling molecules (e.g., p-ERK), and a loading control (e.g., GAPDH or β-actin). c. Incubate with the appropriate secondary antibodies and visualize the protein bands. d. Quantify the band intensities to determine the extent of protein degradation and pathway modulation.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical in vivo experimental workflow and a representative signaling pathway that could be affected by a targeted protein degrader.

cluster_preclinical In Vivo Experimental Workflow A Tumor Cell Implantation B Tumor Growth & Randomization A->B C Treatment with this compound or Vehicle B->C D Monitoring (Tumor Volume, Body Weight) C->D E Endpoint Analysis (Tissue Collection) D->E F Pharmacodynamic & Efficacy Analysis E->F

Figure 2: A typical workflow for a preclinical xenograft study.

cluster_pathway Representative Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Target Target Protein (e.g., Kinase) Receptor->Target Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Target->Downstream2 Degradation Degradation Target->Degradation Transcription Gene Transcription (Proliferation, Survival) Downstream1->Transcription Downstream2->Transcription This compound This compound This compound->Target induces

Figure 3: A representative signaling pathway modulated by this compound.

Conclusion

The successful in vivo evaluation of this compound-based degraders requires careful planning and execution of experiments. The protocols and guidelines presented here provide a solid foundation for these studies. It is crucial to optimize these protocols based on the specific characteristics of the degrader molecule and the chosen animal model to obtain robust and reproducible data. This will ultimately facilitate the translation of these promising therapeutic agents from preclinical research to clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Linker Length for SW2_110A-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers developing Proteolysis Targeting Chimeras (PROTACs) utilizing the CBX8 inhibitor SW2_110A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the linker length and composition for effective degradation of the target protein, Chromobox homolog 8 (CBX8).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for an this compound-based PROTAC?

An this compound-based PROTAC is a heterobifunctional molecule designed to induce the degradation of CBX8. It consists of three components: the this compound moiety that binds to CBX8 (the protein of interest or POI), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker that connects these two elements.[1] By bringing CBX8 into close proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of CBX8, marking it for degradation by the proteasome.

Q2: My this compound-based PROTAC is not inducing degradation of CBX8. What are the potential reasons?

Several factors could contribute to a lack of CBX8 degradation. Here's a troubleshooting guide:

  • Inefficient Ternary Complex Formation: The linker may be too short or too long, causing steric hindrance or failing to bring CBX8 and the E3 ligase into a productive orientation for ubiquitination.[2][3]

  • Poor Cell Permeability: PROTACs are often large molecules and may struggle to cross the cell membrane.[4][5] Consider modifying the linker to improve its physicochemical properties.

  • Incorrect E3 Ligase Choice: The selected E3 ligase may not be expressed at sufficient levels in your cell line or may not be the most suitable for degrading CBX8.[4] It's advisable to test both CRBN- and VHL-based PROTACs.

  • Lack of Target Engagement: Ensure that the this compound moiety and the E3 ligase ligand are binding to their respective targets within the cell. This can be confirmed using cellular thermal shift assays (CETSA) or NanoBRET assays.[4]

  • Suboptimal Linker Attachment Point: The position where the linker is attached to this compound or the E3 ligase ligand can significantly impact the geometry of the ternary complex.[2][6]

Q3: I'm observing a "hook effect" with my this compound-based PROTAC. How can I mitigate this?

The "hook effect" is characterized by reduced degradation at high PROTAC concentrations.[4][7] This occurs because the PROTAC forms non-productive binary complexes (PROTAC-CBX8 or PROTAC-E3 ligase) instead of the productive ternary complex.[4] To address this:

  • Perform a Wide Dose-Response Experiment: This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve of the hook effect.[4]

  • Test Lower Concentrations: Operate within the nanomolar to low micromolar range to find the concentration that maximizes degradation.[4]

  • Enhance Ternary Complex Cooperativity: Redesign the linker to promote more stable ternary complex formation.[4]

Q4: How do I choose between a flexible and a rigid linker for my this compound-based PROTAC?

The choice between a flexible (e.g., PEG or alkyl chains) and a rigid (e.g., cycloalkanes or triazoles) linker depends on the specific requirements of the ternary complex.[8]

  • Flexible linkers provide more conformational freedom, which can help in the initial stages of identifying a productive ternary complex.

  • Rigid linkers can lock the PROTAC into a more favorable conformation, potentially increasing potency and selectivity once an optimal geometry is known.[8]

It is often beneficial to start with a flexible linker and then explore more rigid options to refine the PROTAC's properties.

Data Presentation

Table 1: Effect of Linker Length on CBX8 Degradation for a Hypothetical this compound-PEG-Pomalidomide PROTAC Series in THP-1 Cells.

PROTAC IDLinker (PEG units)Linker Length (Å)DC50 (nM)Dmax (%)
SW-PRO-12~10.5>1000<10
SW-PRO-23~14.052045
SW-PRO-34~17.58588
SW-PRO-45~21.015075
SW-PRO-56~24.545055

Data is hypothetical and for illustrative purposes only.

Table 2: Comparison of Different Linker Compositions for a Hypothetical this compound-based PROTAC Targeting CBX8.

PROTAC IDLinker Composition (15 Å)DC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
SW-PRO-6PEG120821.5
SW-PRO-7Alkyl Chain250702.8
SW-PRO-8Piperazine-Alkyl95892.1

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

1. CBX8 Degradation Assay (Western Blot)

  • Cell Seeding: Plate THP-1 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • PROTAC Treatment: Prepare serial dilutions of your this compound-based PROTACs in cell culture medium. Treat the cells for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for CBX8 overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize bands using an ECL substrate.

  • Data Analysis: Quantify band intensities and normalize CBX8 levels to the loading control. Plot the normalized CBX8 levels against the log of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

2. Ternary Complex Formation Assay (TR-FRET)

  • Reagents: Purified CBX8 protein, purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC), and fluorescently labeled antibodies or tags for CBX8 and the E3 ligase.

  • Assay Procedure:

    • In a microplate, add a constant concentration of the fluorescently labeled CBX8 and E3 ligase.

    • Add serial dilutions of the this compound-based PROTAC.

    • Incubate to allow for ternary complex formation.

    • Measure the FRET signal using a microplate reader.

  • Data Analysis: An increase in the FRET signal indicates the formation of the ternary complex. Plot the FRET signal against the PROTAC concentration.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC This compound-Linker-E3 Ligand CBX8 CBX8 (POI) PROTAC->CBX8 Binds E3_Ligase E3 Ligase (e.g., CRBN/VHL) PROTAC->E3_Ligase Binds PROTAC_bound PROTAC E3_Ligase_bound E3 Ligase PROTAC_bound->E3_Ligase_bound CBX8_bound CBX8 CBX8_bound->PROTAC_bound Proteasome 26S Proteasome CBX8_bound->Proteasome Degradation E3_Ligase_bound->CBX8_bound Ubiquitination Ubiquitin Ubiquitin Degraded_CBX8 Degraded Peptides Proteasome->Degraded_CBX8

Caption: Mechanism of action for an this compound-based PROTAC targeting CBX8.

Troubleshooting_Workflow Start Start: Design & Synthesize This compound PROTAC Library (Vary Linker Length/Composition) Degradation_Assay Perform CBX8 Degradation Assay (e.g., Western Blot) Start->Degradation_Assay Check_Degradation Is CBX8 Degraded? Degradation_Assay->Check_Degradation Optimize Optimize Linker Length & Composition Based on DC50/Dmax Check_Degradation->Optimize Yes No_Degradation Troubleshoot: No Degradation Check_Degradation->No_Degradation No Check_Permeability Assess Cell Permeability (e.g., PAMPA) No_Degradation->Check_Permeability Check_Binding Confirm Target Engagement (e.g., CETSA, NanoBRET) Check_Permeability->Check_Binding Check_Ternary Assess Ternary Complex Formation (e.g., TR-FRET) Check_Binding->Check_Ternary Redesign Redesign PROTAC: - Modify Linker - Change Attachment Point - Switch E3 Ligase Check_Ternary->Redesign Redesign->Start

Caption: Troubleshooting workflow for optimizing this compound-based PROTACs.

CBX8_Signaling PRC1 Polycomb Repressive Complex 1 (PRC1) CBX8 CBX8 PRC1->CBX8 Component of Repression Transcriptional Repression PRC1->Repression Leads to H2AK119ub H2AK119ub CBX8->H2AK119ub Recognizes Degradation CBX8 Degradation Target_Genes Target Gene Promoters H2AK119ub->Target_Genes at Target_Genes->Repression PROTAC This compound-PROTAC PROTAC->CBX8 Induces Degradation->PRC1 Disrupts PRC1 Complex Activation Gene Activation Degradation->Activation Leads to

Caption: Simplified signaling pathway involving CBX8 and the effect of PROTAC-mediated degradation.

References

Technical Support Center: Mitigating Off-Target Effects with SW2_110A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the off-target effects of SW2_110A, a selective inhibitor of the chromobox 8 chromodomain (CBX8 ChD). Given the structural similarities among methyl-lysine binding pockets of various reader domains, careful validation of this compound's activity is crucial for accurate interpretation of experimental results.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor that selectively targets the chromodomain of CBX8 (Chromobox Homolog 8).[3] It has a dissociation constant (Kd) of 800 nM for CBX8 ChD and exhibits at least a 5-fold selectivity for CBX8 over other CBX paralogs in vitro.[3] In cellular contexts, this compound has been shown to inhibit the proliferation of THP1 leukemia cells with a 50% inhibitory concentration (IC50) of 26 µM and to downregulate the expression of MLL-AF9 target genes such as HOXA9.[3]

Q2: What are off-target effects and why are they a particular concern for chromodomain inhibitors like this compound?

Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. This is a significant concern for chromodomain inhibitors due to the high structural similarity of the methyl-lysine binding pocket across different chromodomain-containing proteins and even other reader domains like Tudor and PWWP domains.[1][2] This similarity makes it challenging to develop highly selective inhibitors and increases the likelihood of unintended interactions, which can lead to misinterpretation of experimental data and potential cellular toxicity.[1][2]

Q3: What are the initial steps to assess potential off-target effects of this compound in my experiments?

To begin assessing for off-target effects, it is recommended to:

  • Perform Dose-Response Experiments: Determine the minimal effective concentration of this compound that produces the desired on-target phenotype. Using higher concentrations increases the risk of engaging lower-affinity off-targets.

  • Utilize a Negative Control: If available, use a structurally similar but inactive analog of this compound. This helps to distinguish the effects of the specific chemical scaffold from the on-target activity.

  • Employ Orthogonal Approaches: Use a different, structurally unrelated inhibitor targeting CBX8 to see if it recapitulates the same phenotype. Consistency across different chemical series strengthens the evidence for on-target activity.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Inconsistent phenotype compared to genetic knockdown of CBX8. The observed phenotype with this compound may be due to inhibition of an off-target protein.1. Validate CBX8 knockdown efficiency via qPCR or Western blot.2. Perform a rescue experiment by re-expressing a knockdown-resistant CBX8. If the this compound phenotype is not rescued, it suggests off-target effects.
Cellular toxicity at concentrations required for the desired phenotype. This compound may be inhibiting essential cellular proteins other than CBX8.1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the cytotoxic concentration range.2. Attempt to use lower, non-toxic concentrations of this compound in combination with a sub-optimal dose of another compound targeting the same pathway to achieve the desired effect.
Discrepancy in results across different cell lines. The expression levels of on-target (CBX8) or off-target proteins may vary between cell lines, leading to different responses to this compound.1. Confirm the expression levels of CBX8 in all cell lines used.2. Consider that different cell lineages may have varying dependencies on potential off-targets.

Quantitative Data Summary

Compound Target Binding Affinity (Kd) Cellular Potency (IC50) Known Selectivity
This compoundCBX8 ChD800 nM26 µM (THP1 cells)≥ 5-fold selectivity over other CBX paralogs in vitro.[3]

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

Objective: To verify that this compound directly binds to CBX8 in a cellular environment.

Principle: Ligand binding can stabilize a target protein, making it more resistant to thermal denaturation. This change in thermal stability is measured to confirm target engagement.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations and a vehicle control for a specified duration.

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C).

  • Separation: Centrifuge the samples to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Quantification: Collect the supernatant and quantify the amount of soluble CBX8 protein using Western blotting.

  • Data Analysis: Plot the amount of soluble CBX8 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Genetic Knockdown (siRNA) for Orthogonal Validation

Objective: To determine if the phenotype observed with this compound is dependent on the presence of its target, CBX8.

Methodology:

  • siRNA Transfection: Transfect cells with siRNA specifically targeting CBX8 mRNA and a non-targeting control siRNA.

  • Target Knockdown Confirmation: After 48-72 hours, confirm the reduction of CBX8 protein levels via Western blot or qPCR.

  • Phenotypic Assay: Perform the relevant phenotypic assay on the CBX8-knockdown and control cells.

  • Comparison: Compare the phenotype of the CBX8-knockdown cells to that of cells treated with this compound. A similar phenotype provides strong evidence that the effect of this compound is on-target.

Visualizing Workflows and Pathways

experimental_workflow cluster_problem Problem Identification cluster_validation On-Target Validation cluster_mitigation Off-Target Mitigation cluster_conclusion Conclusion A Observe Phenotype with this compound B Dose-Response Curve A->B Titrate Concentration C CETSA for Target Engagement A->C Confirm Binding D Orthogonal Inhibitor A->D Compare Phenotype E Genetic Knockdown (siRNA/CRISPR) B->E C->E D->E F Rescue Experiment E->F Re-express Target G Confirm On-Target Effect F->G

Caption: Workflow for validating on-target effects of this compound.

signaling_pathway cluster_nucleus Nucleus H3K27me3 H3K27me3 CBX8 CBX8 H3K27me3->CBX8 binds PRC1 PRC1 Complex CBX8->PRC1 recruits TargetGenes Target Genes (e.g., HOXA9) PRC1->TargetGenes represses MLL_AF9 MLL-AF9 Fusion MLL_AF9->TargetGenes activates Transcription Gene Transcription TargetGenes->Transcription This compound This compound This compound->CBX8 inhibits binding

Caption: Simplified signaling context of this compound action.

References

Improving the metabolic stability of SW2_110A conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SW2_110A Conjugates

Welcome to the technical support center for this compound conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the metabolic stability of this compound and its conjugated forms.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues encountered during the experimental evaluation of this compound conjugate stability.

Issue 1: High Variability Between Replicate Wells in In Vitro Stability Assays

Potential Cause Recommended Solution
Pipetting Errors or Inconsistent Mixing Ensure proper pipette calibration and technique. Gently vortex or mix all stock solutions thoroughly before dispensing. When adding reagents to the reaction plate, ensure complete mixing within each well.[1]
Compound Precipitation The hydrophobicity of the this compound payload can lead to low aqueous solubility.[] Visually inspect wells for precipitation. If suspected, decrease the initial concentration of the conjugate and/or increase the solvent concentration (e.g., DMSO), ensuring it remains within the tolerance level for the enzymatic assay (typically <1%).
Inconsistent Temperature Ensure the incubation plate is uniformly pre-warmed to 37°C before initiating the metabolic reaction. Avoid removing the plate from the incubator for extended periods during time-point collection.
Edge Effects in Plate-Based Assays Evaporation from wells on the outer edges of a 96-well plate can concentrate reactants. To mitigate this, avoid using the outermost wells or fill them with buffer/media to create a humidity barrier.

Issue 2: this compound Conjugate is Unstable in Control Wells (without NADPH Cofactor)

Potential Cause Recommended Solution
Chemical Instability The linker or the this compound payload itself may be unstable in the assay buffer (e.g., hydrolysis). Run a control incubation in buffer alone, without any liver fractions, to confirm. If instability is observed, the buffer composition (e.g., pH) may need to be optimized.
Enzymatic Degradation by Non-CYP Enzymes Liver microsomal or S9 preparations contain enzymes other than CYPs (e.g., esterases) that do not require NADPH. If instability is observed in the absence of NADPH, consider using specific inhibitors for other enzyme classes to identify the degradation pathway.
Thioether Exchange (for Maleimide Linkers) If a maleimide-based linker is used, the resulting thioether bond can be labile and undergo exchange with abundant thiols like glutathione (B108866) in the assay matrix, leading to premature payload deconjugation.[3] Consider using alternative, more stable linker technologies, such as sulfones.[3]

Issue 3: Disappearance Rate of this compound is Too Fast to Measure Accurately

Potential Cause Recommended Solution
High Metabolic Lability of this compound The structure of this compound may contain "metabolic soft spots" that are highly susceptible to rapid enzymatic breakdown.[1]
High Enzyme Concentration The concentration of microsomal protein or hepatocytes is too high for a labile compound.[1] Reduce the protein/cell concentration in the incubation.
Inappropriate Time Points The selected time points are too long. Collect samples at much earlier time points (e.g., 0, 1, 3, 5, 10, and 15 minutes) to accurately define the degradation curve.
Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate a standard workflow for assessing metabolic stability and a logical approach to troubleshooting poor stability results.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Microsomes, Cofactor) pre_incubate Pre-incubate Microsomes & Conjugate at 37°C prep_compound Prepare this compound Conjugate Working Solution prep_compound->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate time_points Collect Samples at Time Points (T=0, 5, 15...) initiate->time_points quench Quench Reaction (e.g., Acetonitrile) time_points->quench centrifuge Centrifuge & Collect Supernatant quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calculate Calculate % Remaining, t½, and CLint lcms->calculate G start Poor Metabolic Stability Observed for this compound check_controls Is conjugate unstable in -NADPH control? start->check_controls chemical_issue Investigate Chemical Instability (pH, buffer) or Non-CYP Enzymatic Degradation check_controls->chemical_issue Yes metabolic_issue Instability is NADPH-Dependent (Likely CYP-mediated) check_controls->metabolic_issue No metid Perform Metabolite Identification Studies metabolic_issue->metid soft_spot Identify 'Metabolic Soft Spots' on this compound metid->soft_spot modify Synthesize Analogs with Modifications at Soft Spots (e.g., fluorination, deuteration) soft_spot->modify retest Re-evaluate Stability of New Analogs modify->retest

References

Technical Support Center: Enhancing the Degradation Efficiency of SW2_110A PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

To provide targeted and accurate technical support for the SW2_110A PROTAC, key information about its molecular targets is required. Specifically, identifying the target protein of interest (POI) that this compound is designed to degrade and the E3 ubiquitin ligase it recruits is essential for generating relevant troubleshooting guides, experimental protocols, and data interpretation.

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[1][2] The specific pairing of the target protein and the E3 ligase dictates the experimental conditions, potential challenges, and optimization strategies.

Without this information, any provided guidance would be general to PROTAC technology and may not be applicable or effective for your specific experiments with this compound.

Please provide the following information to enable the creation of a customized technical support center:

  • Target Protein of Interest (POI): What specific protein is this compound designed to degrade?

  • E3 Ligase Recruited: Which E3 ligase (e.g., VHL, CRBN, MDM2, IAP) does this compound utilize to tag the target protein for degradation?[3][4]

Once this information is available, a comprehensive technical support center can be developed, including:

  • Frequently Asked Questions (FAQs): Addressing common issues such as suboptimal degradation, the "hook effect," and off-target effects, with answers tailored to the specific biology of the this compound system.

  • Troubleshooting Guides: Providing step-by-step instructions to diagnose and resolve experimental problems, such as inconsistent results or a lack of degradation.

  • Quantitative Data Summaries: Presenting typical degradation efficiency (DC50 and Dmax values) for this compound in relevant cell lines, allowing for better experimental design and data comparison.[5][6]

  • Detailed Experimental Protocols: Outlining validated methods for key assays, including:

    • Western Blotting for Protein Degradation Analysis

    • Cell Viability Assays

    • Ternary Complex Formation Assays (e.g., Co-Immunoprecipitation, TR-FRET)

    • Ubiquitination Assays

  • Signaling Pathway and Workflow Diagrams: Visual representations of the this compound mechanism of action and experimental workflows to enhance understanding and experimental planning.

We look forward to assisting you further upon receipt of the necessary information about the this compound PROTAC.

References

Technical Support Center: Overcoming Resistance to SW2_110A-Based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for SW2_110A-Based Degraders. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound and other novel molecular glue degraders. Our aim is to help you overcome common experimental challenges, including the emergence of resistance in cancer cell lines.

Disclaimer: As specific data for this compound is not publicly available, this guide is based on established principles for molecular glue degraders. The experimental protocols and data presented are illustrative and should be adapted to your specific target and experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for a molecular glue degrader like this compound?

A1: Molecular glue degraders are small molecules that induce a new protein-protein interaction between a target protein and an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL).[1][2][3] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[2] This event-driven pharmacology allows for the catalytic degradation of the target protein.[4]

Q2: I am not observing any degradation of my target protein. What are the possible causes?

A2: Lack of degradation is a common issue. Potential causes include:

  • Poor cell permeability: The degrader may not be efficiently entering the cells.[5]

  • Low expression of the E3 ligase: The cell line used may not express sufficient levels of the required E3 ligase (e.g., CRBN or VHL).

  • Mutation in the target protein or E3 ligase: Pre-existing mutations can prevent the formation of the ternary complex.

  • "Hook effect": At high concentrations, the degrader can form binary complexes with the target or the E3 ligase separately, preventing the formation of the productive ternary complex.[5]

  • Compound instability: The degrader may be unstable in your cell culture medium.[5]

Q3: How do I determine the optimal concentration of this compound to use in my experiments?

A3: It is crucial to perform a dose-response experiment to determine the optimal concentration. You should test a wide range of concentrations (e.g., from nanomolar to low micromolar) to identify the concentration that gives the maximal degradation (Dmax) and the concentration at which 50% of the protein is degraded (DC50). This will also help you identify a potential "hook effect".[5]

Q4: My cells have developed resistance to this compound. What are the common mechanisms of resistance?

A4: Resistance to molecular glue degraders can arise through several mechanisms:[1][3][6]

  • Mutations in the target protein: These mutations can prevent the binding of the degrader.

  • Mutations in the E3 ligase: Mutations in the E3 ligase, such as CRBN or VHL, can disrupt the formation of the ternary complex.[1][3]

  • Downregulation of E3 ligase components: Reduced expression of the E3 ligase or other components of the ubiquitin-proteasome system can impair degradation.[6]

  • Increased drug efflux: Cancer cells may upregulate efflux pumps like ABCB1, which actively remove the degrader from the cell.[7][8]

Troubleshooting Guides

Problem 1: No or Poor Degradation of the Target Protein

Potential Causes & Solutions

Potential CauseRecommended Action
Poor Cell Permeability 1. Perform a cellular thermal shift assay (CETSA) or NanoBRET assay to confirm target engagement in cells.[5] 2. If permeability is low, consider structural modifications to the degrader if possible.
Low E3 Ligase Expression 1. Check the expression level of the relevant E3 ligase (e.g., CRBN, VHL) in your cell line by Western blot. 2. Choose a cell line with known high expression of the E3 ligase.
"Hook Effect" 1. Perform a dose-response curve with a wide range of concentrations to identify the bell-shaped curve characteristic of the hook effect.[5] 2. Use concentrations at or below the optimal concentration for maximal degradation.
Compound Instability 1. Assess the stability of this compound in your cell culture medium over the time course of your experiment using methods like LC-MS.
Inefficient Ternary Complex Formation 1. Use biophysical assays like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex in vitro.[5]

G start No Target Degradation Observed check_permeability Assess Cell Permeability (e.g., CETSA, NanoBRET) start->check_permeability permeability_ok Permeable? check_permeability->permeability_ok check_e3_expression Check E3 Ligase Expression (Western Blot) e3_ok E3 Expressed? check_e3_expression->e3_ok dose_response Perform Dose-Response (Western Blot) hook_effect Hook Effect? dose_response->hook_effect check_stability Assess Compound Stability (LC-MS) stable Stable? check_stability->stable permeability_ok->check_e3_expression Yes modify_compound Consider Compound Modification permeability_ok->modify_compound No e3_ok->dose_response Yes change_cell_line Select High-Expressing Cell Line e3_ok->change_cell_line No hook_effect->check_stability No optimize_conc Use Optimal Concentration hook_effect->optimize_conc Yes fresh_compound Use Freshly Prepared Compound stable->fresh_compound No investigate_ternary Investigate Ternary Complex (TR-FRET, SPR) stable->investigate_ternary Yes end Problem Solved modify_compound->end change_cell_line->end optimize_conc->end fresh_compound->end investigate_ternary->end

Degrader mechanism and potential points of resistance.

Quantitative Data Presentation (Illustrative)

The following tables provide examples of how to present quantitative data for a molecular glue degrader.

Table 1: Degradation Potency (DC50) and Efficacy (Dmax) of a Hypothetical Degrader

Cell LineTarget ProteinDC50 (nM)Dmax (%)
MCF-7Protein X1095
MDA-MB-231Protein X2590
HCT116Protein X1592
SW620Protein X5085

Table 2: Anti-proliferative Activity (IC50) of a Hypothetical Degrader

Cell LineIC50 (nM)
MCF-7100
MDA-MB-231250
HCT116120
SW620400

Experimental Protocols

Western Blot for Target Protein Degradation

This protocol is for assessing the level of a target protein after treatment with a degrader.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and treat with a range of this compound concentrations for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (target and loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add chemiluminescent substrate, and image the blot.

  • Quantification: Quantify the band intensities and normalize the target protein level to the loading control.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of the degrader on cell proliferation and viability.

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for the desired time (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of viable cells against the log of the degrader concentration and calculate the IC50 value.

In-Cell Ubiquitination Assay

This protocol is to confirm that the degrader induces ubiquitination of the target protein.

Materials:

  • Cell lysis buffer with protease inhibitors and a deubiquitinase inhibitor (e.g., PR-619)

  • Antibody for immunoprecipitation of the target protein

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Primary antibody against ubiquitin

Procedure:

  • Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) for a short period (e.g., 4-6 hours) to allow ubiquitinated proteins to accumulate.

  • Cell Lysis: Lyse the cells in a buffer containing a deubiquitinase inhibitor.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein, followed by incubation with protein A/G magnetic beads to pull down the target protein.

  • Washing: Wash the beads several times to remove non-specific binding.

  • Elution: Elute the immunoprecipitated proteins from the beads.

  • Western Blot: Run the eluted samples on an SDS-PAGE gel and perform a Western blot using an anti-ubiquitin antibody to detect the ubiquitinated target protein (which will appear as a high-molecular-weight smear or ladder).

References

Strategies to reduce cytotoxicity of SW2_110A PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SW2_110A PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to cytotoxicity during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of cytotoxicity observed with this compound PROTACs?

A1: Cytotoxicity associated with PROTACs like this compound can stem from several mechanisms:

  • On-Target Toxicity: The intended degradation of the target protein may be detrimental to the viability of certain cell types, including healthy, non-diseased cells. This is a particular concern if the target protein is crucial for normal physiological functions.[1][2]

  • Off-Target Protein Degradation: The this compound PROTAC may induce the degradation of proteins other than the intended target. This can happen if the PROTAC facilitates the formation of a ternary complex with unintended proteins.[3] For instance, PROTACs using pomalidomide (B1683931) as an E3 ligase binder have been shown to degrade zinc-finger (ZF) proteins inadvertently.[4][5]

  • "Hook Effect": At very high concentrations, PROTACs can become less effective and potentially more toxic. This occurs when excess PROTAC molecules form binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[6]

  • General Compound Toxicity: The intrinsic chemical properties of the PROTAC molecule itself, independent of its protein-degrading activity, might be toxic to cells.

Q2: How can I determine if the cytotoxicity of my this compound PROTAC is on-target or off-target?

A2: A multi-step approach is essential to dissect the root cause of cytotoxicity.[3]

  • Generate an Inactive Control: Synthesize a control molecule where a critical functional group on either the target binder or the E3 ligase ligand is modified, rendering it unable to form a stable ternary complex. For example, replacing the hydroxyproline (B1673980) in a VHL ligand with norleucine can inactivate the PROTAC.[7] If this inactive control is significantly less toxic than this compound, the cytotoxicity is likely dependent on ternary complex formation and subsequent protein degradation.

  • Perform Dose-Response Analysis: Compare the concentration of this compound required for target degradation (DC50) with the concentration that causes cell death (IC50). A large window between the DC50 and IC50 values is desirable. If these values are very close, it may indicate on-target toxicity.[3]

  • Conduct Proteomic Analysis: Utilize mass spectrometry-based global proteomics to identify and quantify all proteins whose levels decrease upon treatment with this compound. This unbiased approach can reveal the degradation of unintended proteins, providing direct evidence of off-target effects.[3][8][9]

Q3: What are the key strategies to reduce the cytotoxicity of this compound?

A3: Several strategies can be employed to mitigate cytotoxicity:

  • Linker Optimization: The linker connecting the target binder and the E3 ligase ligand is a critical determinant of PROTAC activity and selectivity. Modifying its length, composition (e.g., alkyl vs. PEG), and rigidity can significantly impact the stability and geometry of the ternary complex, thereby improving selectivity and reducing off-target effects.[10][][12]

  • Modify the E3 Ligase Ligand: Altering the chemical structure of the E3 ligase binder can prevent the degradation of unintended off-targets. For example, adding modifications to the C5 position of pomalidomide has been shown to reduce the off-target degradation of zinc-finger proteins.[4][5]

  • Select a Different E3 Ligase: The expression of E3 ligases can vary between different cell types and tissues.[10] If on-target toxicity is observed in a specific tissue (e.g., platelets), a PROTAC can be designed to recruit an E3 ligase (like VHL) that has very low expression in that tissue, thereby sparing it from the drug's effects.[2]

  • Develop Tissue-Specific PROTACs: To minimize systemic toxicity, "pro-PROTACs" can be designed. These are inactive precursors that are only activated by specific enzymes or conditions present in the target tissue, such as the tumor microenvironment.[13]

Troubleshooting Guides

Guide 1: Unexpected Cytotoxicity Observed in Cell-Based Assays

If you observe significant cell death that is not explained by the intended degradation of your target protein, follow these troubleshooting steps.

G start Start: Unexpected Cytotoxicity Observed confirm_degradation 1. Confirm Target Degradation (e.g., Western Blot, Simple Western) start->confirm_degradation test_inactive 2. Test Inactive Control PROTAC confirm_degradation->test_inactive outcome1 Toxicity persists with inactive control test_inactive->outcome1 High Toxicity outcome2 Toxicity absent with inactive control test_inactive->outcome2 Low/No Toxicity dose_response 3. Compare DC50 vs. IC50 outcome3 DC50 ≈ IC50 dose_response->outcome3 Narrow Window outcome4 DC50 << IC50 dose_response->outcome4 Wide Window proteomics 4. Perform Global Proteomics outcome5 Off-target proteins degraded proteomics->outcome5 conclusion1 Conclusion: General Compound Toxicity outcome1->conclusion1 outcome2->dose_response conclusion3 Conclusion: Likely On-Target Toxicity outcome3->conclusion3 outcome4->proteomics conclusion4 Conclusion: Likely Off-Target Toxicity outcome5->conclusion4 conclusion2 Conclusion: Degradation-Dependent Toxicity

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Guide 2: Strategies for Linker Optimization to Reduce Cytotoxicity

The linker is not just a spacer; its properties are crucial for PROTAC performance. Empirical optimization often requires synthesizing a library of PROTACs with varied linkers.[10]

Quantitative Data Summary: Impact of Linker Modification on Potency

The following table, adapted from studies on hRpn13 PROTACs, illustrates how modifying the linker can significantly impact the half-maximal inhibitory concentration (IC50), a measure of potency and potential cytotoxicity.[14] Lower IC50 values indicate higher potency.

PROTAC DerivativeLinker CompositionIC50 in WT cells (2% FBS)IC50 in WT cells (10% FBS)
XL5-VHL-2Triazole-based1.8 ± 0.2 µM3.5 ± 0.4 µM
XL5-VHL-3Amide-based1.9 ± 0.1 µM3.6 ± 0.4 µM
XL5-VHL-5Extended Alkyl13.9 ± 3.2 µM26.2 ± 4.4 µM
XL5-VHL-6Shortened Alkyl4.1 ± 0.5 µM5.9 ± 0.3 µM
XL5-VHL-7-(CH₂)₅- Alkyl0.9 ± 0.1 µM 1.8 ± 0.1 µM

Data adapted from structural and cellular studies of hRpn13 PROTACs.[14]

This data shows that a -(CH₂)₅- alkyl linker (XL5-VHL-7) resulted in a ~2-fold improvement in potency compared to the original triazole-based linker (XL5-VHL-2), demonstrating the critical impact of linker optimization.[14]

G start Start: High Off-Target Cytotoxicity Identified length 1. Vary Linker Length (e.g., 9 to 21 atoms) start->length composition 2. Alter Linker Composition (Alkyl vs. PEG) length->composition attachment 3. Change Attachment Point on Warhead or Anchor composition->attachment measure 4. Measure DC50/IC50 and Profile Off-Targets for Each New Analog attachment->measure select Select Optimal PROTAC with Best Therapeutic Window measure->select

Caption: Logical workflow for linker optimization.

Experimental Protocols

Protocol 1: Cell Viability (Cytotoxicity) Assay

This protocol measures cell viability as an indicator of cytotoxicity using a reagent like CellTiter-Glo® or MTT.[14][15]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound PROTAC stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, Promega)

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound PROTAC in complete cell culture medium. A common concentration range is 1 nM to 10 µM.[15]

  • Include a vehicle-only control (e.g., DMSO diluted to the highest concentration used for the PROTAC).

  • Carefully remove the medium from the cells and add 100 µL of the prepared PROTAC dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[15]

  • After incubation, equilibrate the plate and the cell viability reagent to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).

  • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Normalize the data to the vehicle-only control and plot the dose-response curve to determine the IC50 value.[15]

Protocol 2: Apoptosis Assay (Caspase-3/7 Activity)

This protocol specifically measures the activation of executioner caspases to confirm if cytotoxicity is due to apoptosis.[15][16]

Materials:

  • Cells seeded and treated with this compound PROTAC as described in Protocol 1

  • White-walled 96-well plates suitable for luminescence

  • Caspase-Glo® 3/7 Assay reagent (Promega)

  • Luminometer

Procedure:

  • Seed and treat cells with this compound PROTAC in a white-walled 96-well plate for a predetermined time (e.g., 6, 12, or 24 hours).[15]

  • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well containing 100 µL of medium.[15]

  • Mix the contents by gentle shaking on a plate shaker for 30-60 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence using a luminometer.

  • Calculate the fold change in caspase activity relative to the vehicle-treated control cells. An increase in luminescence indicates activation of apoptosis.[15]

Protocol 3: Global Proteomics for Off-Target Profiling

This protocol provides a workflow for an unbiased assessment of off-target protein degradation using label-free quantitative mass spectrometry.[3]

Materials:

  • Cells treated with this compound, inactive control, and vehicle

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • BCA protein assay kit

  • Reagents for protein reduction, alkylation, and digestion (DTT, iodoacetamide, trypsin)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound (at a concentration that gives >80% target degradation), the inactive control, and a vehicle control for a relevant time point (e.g., 24 hours). Harvest and lyse the cells.

  • Protein Quantification and Digestion: Quantify the protein concentration in the lysates. Take an equal amount of protein from each sample and perform in-solution tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer.

  • Data Analysis: Use specialized software (e.g., MaxQuant) for label-free quantification (LFQ) of proteins across all samples.

  • Identify Off-Targets: Identify proteins that are significantly downregulated (>50%) in the this compound-treated sample compared to both the vehicle and inactive control samples. These are potential off-targets of degradation.[3]

References

Refining SW2_110A dosage for optimal protein knockdown

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of SW2_110A, a dual modulator of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments to help you achieve optimal and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a dual-acting small molecule that modulates the activity of two distinct proteins:

  • Soluble Epoxide Hydrolase (sEH): As an sEH inhibitor, this compound prevents the degradation of beneficial epoxyeicosatrienoic acids (EETs).[1][2][3] These lipid signaling molecules have anti-inflammatory, vasodilatory, and analgesic properties.[2][3] By inhibiting sEH, this compound increases the bioavailability of EETs, thereby enhancing their protective effects.[2][3]

  • Peroxisome Proliferator-Activated Receptor γ (PPARγ): As a PPARγ modulator, this compound acts as a ligand for this nuclear receptor.[4][5] PPARγ is a key regulator of adipogenesis, lipid metabolism, and glucose homeostasis.[6] Upon activation, it can influence the transcription of genes involved in these processes, as well as modulate inflammatory responses.[6][7]

Q2: The term "protein knockdown" is used in my project, but this compound is a modulator. Can you clarify?

A2: This is an important distinction. "Protein knockdown" typically refers to the reduction of protein expression levels, often achieved using techniques like siRNA or shRNA. This compound, as a small molecule modulator, does not primarily reduce the amount of sEH or PPARγ protein. Instead, it binds to these proteins and alters their activity. For sEH, it inhibits its enzymatic function. For PPARγ, it modulates its ability to regulate gene transcription. The downstream functional effect may mimic a knockdown of protein activity, but the mechanism is different.

Q3: What is a good starting concentration for my in vitro experiments?

A3: The optimal concentration of this compound will be cell-type and assay-dependent. However, based on typical concentrations for sEH inhibitors and PPARγ modulators, a good starting point for a dose-response experiment would be a range from low nanomolar to high micromolar (e.g., 1 nM to 100 µM).[3] For sEH inhibitors, in vitro potency benchmarks are often IC50 values below 100 nM in biochemical assays and between 1-10 µM in cell-based assays.[8] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.[9]

Q4: How should I prepare and store this compound stock solutions?

A4: Most small molecule inhibitors are soluble in organic solvents like DMSO.[10] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.[9][10] When preparing working solutions, ensure the final concentration of the solvent in your cell culture media is below the toxic threshold for your cell line (typically <0.5% for DMSO).[10]

Troubleshooting Guide

This guide addresses common issues encountered when optimizing the dosage of this compound for maximal effect.

Issue Possible Cause(s) Suggested Solution(s)
Inconsistent or no biological effect observed. 1. Inhibitor Instability: The compound may be degrading in the cell culture media at 37°C.[10][11] 2. Poor Cell Permeability: this compound may not be effectively entering the cells to reach its intracellular targets.[8][10] 3. Incorrect Concentration: The concentration used may be too low to achieve significant target modulation.[10] 4. Sub-optimal Assay Conditions: The experimental endpoint may not be sensitive enough to detect the effects of the modulator.1. Perform a stability study of this compound in your specific media. Consider refreshing the media with a fresh inhibitor for long-term experiments.[10] 2. Review the physicochemical properties of this compound if available. If poor permeability is suspected, ensure adequate incubation time. 3. Perform a comprehensive dose-response experiment to identify the optimal concentration range.[10] 4. Ensure your assay is validated and appropriate for measuring sEH or PPARγ activity. For sEH, this could be measuring EET/DHET ratios; for PPARγ, a reporter gene assay or measuring downstream target gene expression (e.g., adiponectin).
High cellular toxicity observed at effective concentrations. 1. Off-target Toxicity: The modulator may be affecting other essential cellular pathways.[9] 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[9] 3. Prolonged Exposure: Continuous exposure to the compound may disrupt normal cellular processes.[9]1. Use the lowest effective concentration of this compound. Consider using a more selective inhibitor if available to confirm the observed phenotype is target-specific.[9] 2. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[9] 3. Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect.[9]
Variability between experimental replicates. 1. Inconsistent Compound Concentration: Errors in pipetting or serial dilutions. 2. Cell Culture Variability: Differences in cell density, passage number, or health.[10] 3. Edge Effects in Multi-well Plates: Evaporation from outer wells can concentrate the compound.[10]1. Prepare a master mix of this compound in the media to add to all relevant wells. Use calibrated pipettes. 2. Standardize your cell culture practices. Use cells within a consistent passage number range and ensure even seeding density. 3. Avoid using the outer wells of multi-well plates for critical measurements. Fill them with sterile PBS or media to minimize evaporation from adjacent wells.

Experimental Protocols

Dose-Response and Cytotoxicity Assessment (MTT Assay)

This protocol is for determining the effective concentration range and assessing the cytotoxicity of this compound.

Materials:

  • Target cells in culture

  • This compound

  • DMSO (anhydrous)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your target cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in complete culture medium to achieve final concentrations ranging from 1 nM to 100 µM.[3] Include a vehicle-only control (e.g., DMSO at the highest concentration used).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound.

  • Incubation: Incubate the plate for a period relevant to your subsequent assays (e.g., 24-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-only control. Plot the dose-response curve to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration).

Western Blot for Downstream Target Modulation

This protocol can be used to assess the effect of this compound on the expression of proteins downstream of the PPARγ signaling pathway.

Materials:

  • Target cells

  • This compound

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-adiponectin, anti-FABP4, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with non-toxic concentrations of this compound (determined from the MTT assay) for the desired time.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative change in protein expression.

Visualizations

SW2_110A_Mechanism_of_Action cluster_sEH sEH Pathway cluster_PPARg PPARγ Pathway AA Arachidonic Acid EETs EETs (Anti-inflammatory) AA->EETs CYP450 sEH sEH EETs->sEH DHETs DHETs (Less Active) sEH->DHETs Hydrolysis PPARg PPARγ PPRE PPRE (DNA) PPARg->PPRE RXR RXR RXR->PPRE Gene_Exp Target Gene Transcription PPRE->Gene_Exp Metabolism Lipid Metabolism & Glucose Homeostasis Gene_Exp->Metabolism This compound This compound This compound->sEH Inhibits This compound->PPARg Modulates

Caption: Dual mechanism of action of this compound.

Experimental_Workflow cluster_prep Phase 1: Preparation & Initial Screening cluster_analysis Phase 2: Mechanistic & Functional Analysis A Prepare this compound Stock Solution (10 mM in DMSO) C Perform Dose-Response & Cytotoxicity Assay (e.g., MTT) A->C B Determine Optimal Cell Seeding Density B->C D Select Non-Toxic Concentrations C->D Determine EC50 & CC50 E Functional Assay 1: sEH Activity (e.g., EET/DHET ratio by LC-MS) D->E F Functional Assay 2: PPARγ Activity (e.g., Western Blot for downstream targets) D->F G Data Analysis & Interpretation E->G F->G

Caption: General workflow for testing this compound in vitro.

Troubleshooting_Logic Start Experiment Shows Inconsistent or No Effect Check_Conc Is the concentration range appropriate? Start->Check_Conc Check_Toxicity Is significant cytotoxicity observed? Check_Conc->Check_Toxicity Yes Action_Dose Perform broad dose-response (e.g., 1 nM - 100 µM) Check_Conc->Action_Dose No Check_Stability Is the compound stable in media? Check_Toxicity->Check_Stability No Action_Toxicity Lower concentration or reduce incubation time Check_Toxicity->Action_Toxicity Yes Check_Controls Are positive/negative controls working? Check_Stability->Check_Controls Yes Action_Stability Test stability (LC-MS). Refresh media if needed Check_Stability->Action_Stability No Action_Controls Validate assay with known activators/inhibitors Check_Controls->Action_Controls No Success Re-evaluate Experiment Check_Controls->Success Yes Action_Dose->Check_Toxicity Action_Toxicity->Check_Stability Action_Stability->Check_Controls Action_Controls->Success

Caption: Troubleshooting workflow for inconsistent results.

References

How to handle potential SW2_110A hydrolysis under physiological conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "SW2_110A," including its structure, function, and susceptibility to hydrolysis, is not available in publicly accessible databases. The following technical support guide provides general strategies and protocols for assessing the stability of a novel small molecule compound under physiological conditions. The examples provided are illustrative and should be adapted based on the known chemical properties of the compound .

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could hydrolysis be a factor?

A1: Inconsistent results, such as a loss of expected biological activity or variable analytical measurements, can be indicative of compound instability.[1] Hydrolysis, the cleavage of chemical bonds by reaction with water, is a common degradation pathway for small molecules, especially under physiological conditions (aqueous environment, pH ~7.4, 37°C). We recommend performing a stability study to assess the rate and extent of this compound hydrolysis in your experimental media.

Q2: What are the typical physiological conditions I should use to test this compound stability?

A2: The choice of conditions should mimic your specific experimental setup as closely as possible. Key parameters to consider include:

  • Buffer System: Phosphate-buffered saline (PBS) is a common starting point. However, be aware that different buffer components can influence stability.[2][3] If your experiments use cell culture media (e.g., DMEM, RPMI) or plasma, these should also be tested as they contain components like enzymes that can accelerate degradation.

  • pH: Physiological pH is typically around 7.4. It is also advisable to test a range of pH values (e.g., pH 5, 7.4, and 9) to understand the pH-dependence of hydrolysis, which can provide clues about the degradation mechanism.

  • Temperature: Experiments are often conducted at 37°C to simulate physiological temperature. Including room temperature (~25°C) and refrigerated (4°C) conditions can help determine appropriate storage conditions for stock solutions.[1]

  • Light Exposure: Some compounds are light-sensitive. It is good practice to perform stability studies with and without light protection to assess for photodegradation.[1]

Q3: How can I detect and quantify the hydrolysis of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for separating the parent compound from its degradation products.[1][4] By monitoring the decrease in the peak area of the parent compound over time, you can determine the rate of hydrolysis. For identifying the structure of the hydrolysis products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique.[5][6]

Q4: What structural features in a molecule like this compound might make it susceptible to hydrolysis?

A4: Without knowing the structure of this compound, we can only speak in general terms. Functional groups that are often susceptible to hydrolysis include:

  • Esters: These can be hydrolyzed to a carboxylic acid and an alcohol under both acidic and basic conditions.[7][8]

  • Amides: Generally more stable than esters, but can be hydrolyzed to a carboxylic acid and an amine, often requiring more forcing conditions or enzymatic catalysis.[6]

  • Phosphate Esters: These can undergo cleavage at either the P-O or C-O bond, and the mechanism can be pH-dependent.[9]

  • Epoxides: Can be hydrolyzed to form diols.[9]

  • Sulfonamides: While relatively stable, the sulfonamide bond can be cleaved under certain conditions.

Q5: If this compound is found to be unstable, what can I do to mitigate hydrolysis during my experiments?

A5: Several strategies can be employed:

  • Prepare Fresh Solutions: The most straightforward approach is to prepare solutions of this compound immediately before use.[1]

  • Optimize Storage Conditions: Based on stability data, store stock solutions at a lower temperature (e.g., -20°C or -80°C) and protected from light.

  • pH Adjustment: If hydrolysis is found to be pH-dependent, adjusting the pH of your stock solution (if compatible with your experiment) may improve stability.

  • Use of Co-solvents: For some compounds, the use of organic co-solvents like DMSO or ethanol (B145695) in stock solutions can limit exposure to water and slow hydrolysis.[10] However, ensure the final concentration of the co-solvent is compatible with your experimental system.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Signal in HPLC Analysis of Stability Samples

Possible Cause Troubleshooting Step
Rapid Hydrolysis Shorten the time points of your stability study (e.g., 0, 15 min, 30 min, 1 hr, 2 hr) to capture the initial degradation kinetics.
Adsorption to Vials Use low-adsorption polypropylene (B1209903) or silanized glass vials. Include a control sample at time zero that is immediately analyzed to establish a baseline.
Precipitation Visually inspect your samples for any precipitate. Determine the solubility of this compound in the chosen buffer to ensure you are working below its solubility limit.
Oxidative Degradation If the structure of this compound suggests susceptibility to oxidation, consider degassing your buffer or adding an antioxidant (if compatible with your experiment).

Issue 2: Appearance of Multiple New Peaks in the Chromatogram

Possible Cause Troubleshooting Step
Multiple Degradation Pathways This indicates that hydrolysis may be occurring at multiple sites on the molecule, or that other degradation pathways (e.g., oxidation) are also at play. Use LC-MS to identify the mass of each new peak to help elucidate the structures of the degradation products.
Buffer Components Interfering Inject a blank sample of the buffer incubated under the same conditions to ensure the new peaks are not artifacts from the buffer itself.
Secondary Degradation The initial hydrolysis product may itself be unstable and degrading further. A time-course study will show the rise and fall of these intermediate peaks.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in Physiological Buffer

This protocol provides a framework for an initial assessment of this compound stability in a common physiological buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HPLC system with a suitable column (e.g., C18)

  • Temperature-controlled incubator or water bath

  • Autosampler vials

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solution: Dilute the stock solution with PBS (pH 7.4) to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., ≤ 1%) to minimize its effect on stability and solubility.

  • Incubation: Aliquot the working solution into multiple vials. Place the vials in a 37°C incubator.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one vial from the incubator.

  • Stop Degradation: Immediately quench the reaction by adding an equal volume of cold acetonitrile (B52724) or by freezing the sample at -80°C until analysis.

  • HPLC Analysis: Analyze the samples by a validated HPLC method to determine the concentration of the intact this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0. Plot the percentage remaining versus time.

Data Presentation: Stability of this compound in PBS (pH 7.4) at 37°C (Illustrative Data)
Time (hours)Mean % this compound Remaining (n=3)Standard Deviation
01000
185.22.1
271.53.5
450.84.2
825.93.8
24<51.5

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working Dilute to 100 µM in PBS (pH 7.4) stock->working aliquot Aliquot into Vials working->aliquot incubate Incubate at 37°C aliquot->incubate sample Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sample quench Quench Reaction (e.g., cold Acetonitrile) sample->quench hplc HPLC Analysis quench->hplc data Calculate % Remaining vs. Time hplc->data

Caption: Workflow for assessing the stability of this compound in a physiological buffer.

Hypothetical Signaling Pathway Affected by this compound and its Hydrolysis Product

This diagram illustrates a hypothetical scenario where this compound inhibits a kinase, but its hydrolysis product is inactive.

G cluster_compound Compound Fate cluster_pathway Signaling Pathway This compound This compound (Active) Hydrolysis Hydrolysis (Physiological pH) This compound->Hydrolysis Kinase Kinase This compound->Kinase Inhibition Product Inactive Product Hydrolysis->Product Receptor Receptor Receptor->Kinase Substrate Substrate Kinase->Substrate Response Cellular Response Substrate->Response

Caption: Hypothetical inhibition of a kinase by this compound and loss of activity upon hydrolysis.

References

Validation & Comparative

A Comparative Analysis of VHL Ligand Binding Affinities: VH032 vs. SW2_110A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical probes and ligands is a critical step in targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide provides a comparative overview of the binding affinities of two VHL ligands, VH032 and SW2_110A, supported by available experimental data and detailed methodologies.

Executive Summary

This guide focuses on the binding characteristics of two small molecule ligands, VH032 and this compound, to the VHL protein. While robust quantitative data is available for VH032, detailing its high-affinity interaction with VHL, publicly accessible binding affinity data for this compound is currently unavailable. This document summarizes the known binding parameters for VH032 and outlines the standard experimental protocols used to determine such affinities.

Quantitative Binding Affinity Data

The binding affinity of a ligand to its target protein is a key determinant of its potency and utility as a chemical probe or therapeutic agent. For VH032, several studies have quantified its interaction with VHL using various biophysical assays.

LigandAssay TypeMetricValue (nM)Reference
VH032 Surface Plasmon Resonance (SPR)Kd185[1]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)IC5077.8[2]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)Ki33.4[2]
This compound Not AvailableNot AvailableNot Available

Note: The dissociation constant (Kd) is a direct measure of binding affinity, where a lower value indicates a stronger interaction. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are measures of a compound's ability to inhibit a specific biological process, in this case, the interaction of VHL with its natural substrate, Hypoxia-Inducible Factor 1α (HIF-1α).

Experimental Protocols

The determination of binding affinities relies on precise and well-controlled experimental methods. Below are detailed protocols for two common assays used to characterize the interaction between small molecule ligands and the VHL protein.

Fluorescence Polarization (FP) Assay

This competitive assay measures the displacement of a fluorescently labeled ligand from VHL by a test compound.

Principle: A small fluorescently labeled molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein like VHL, its tumbling slows, and the polarization of the emitted light increases. A test compound that binds to VHL will compete with the fluorescent probe, causing a decrease in polarization.

Materials:

  • Purified VHL protein complex (e.g., VCB complex: VHL, Elongin C, and Elongin B)

  • Fluorescently labeled VHL ligand (e.g., a FAM-labeled HIF-1α peptide or a fluorescently tagged small molecule like BODIPY-FL VH032)

  • Test compounds (e.g., VH032, this compound)

  • Assay Buffer (e.g., Phosphate-Buffered Saline with 0.01% Tween-20)

  • Black, low-volume 384-well plates

  • A microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. Prepare a solution of the VHL protein and the fluorescent probe in assay buffer at concentrations optimized for a robust signal window.

  • Assay Plate Setup: Add a small volume of the test compound dilutions to the wells of the 384-well plate.

  • Protein-Probe Incubation: Add the pre-mixed VHL protein and fluorescent probe solution to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the proximity of two molecules based on the transfer of energy from a donor fluorophore to an acceptor fluorophore.

Principle: In a VHL binding assay, VHL is typically tagged with a long-lifetime donor fluorophore (e.g., Terbium), and a VHL ligand is labeled with an acceptor fluorophore (e.g., a fluorescent dye). When the labeled ligand binds to the tagged VHL, the donor and acceptor are brought into close proximity, allowing for FRET to occur. A test compound that displaces the labeled ligand will disrupt FRET, leading to a decrease in the acceptor signal.

Materials:

  • GST-tagged VHL protein complex

  • Terbium-labeled anti-GST antibody (Donor)

  • Fluorescently labeled VHL ligand (e.g., BODIPY FL-VH032) (Acceptor)

  • Test compounds

  • Assay Buffer

  • White, low-volume 384-well plates

  • A TR-FRET enabled microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare solutions of GST-VHL, Terbium-anti-GST antibody, and the fluorescently labeled VHL ligand in assay buffer.

  • Assay Plate Setup: Add the test compound dilutions to the wells.

  • Addition of VHL and Donor: Add the GST-VHL protein followed by the Terbium-labeled anti-GST antibody to each well.

  • Addition of Acceptor: Add the fluorescently labeled VHL ligand to initiate the binding and FRET reaction.

  • Incubation: Incubate the plate at room temperature, protected from light, for a defined period (e.g., 90 minutes).

  • Measurement: Measure the time-resolved fluorescence emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the test compound concentration and fit the data to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.[2]

Signaling Pathway and Experimental Workflow

To provide a broader context for the importance of VHL ligands, the following diagrams illustrate the VHL-HIF-1α signaling pathway and a general workflow for a competitive binding assay.

VHL_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a HIF-1α PHD PHDs HIF1a->PHD O2 HIF1a_OH HIF-1α (OH) PHD->HIF1a_OH VHL_complex VHL Complex HIF1a_OH->VHL_complex HIF1a_Ub HIF-1α-Ub VHL_complex->HIF1a_Ub + E1, E2 Ub Ubiquitin Proteasome Proteasome HIF1a_Ub->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_stable HIF-1α (stable) HIF1_dimer HIF-1 Dimer HIF1a_stable->HIF1_dimer + HIF-1β Nucleus Nucleus HIF1a_stable->Nucleus HIF1b HIF-1β HRE HRE HIF1_dimer->HRE Gene_Expression Target Gene Expression HRE->Gene_Expression

Caption: VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.

Experimental_Workflow start Start prepare_reagents Prepare Reagents (VHL, Fluorescent Probe, Test Compound) start->prepare_reagents plate_setup Dispense Reagents into Microplate prepare_reagents->plate_setup incubation Incubate to Reach Equilibrium plate_setup->incubation measurement Measure Signal (e.g., Fluorescence Polarization) incubation->measurement data_analysis Data Analysis (IC50 Determination) measurement->data_analysis end End data_analysis->end

Caption: General workflow for a competitive binding assay.

References

SW2_110A: A New Frontier in Covalent VHL-Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Proteolysis-Targeting Chimeras (PROTACs) utilizing the novel covalent VHL ligand, SW2_110A, against other VHL-recruiting PROTACs reveals a significant advancement in targeted protein degradation (TPD). This compound and its derivatives represent a paradigm shift by forming a covalent bond with the von Hippel-Lindau (VHL) E3 ligase, offering potential advantages over their non-covalent counterparts.

Traditionally, PROTACs have employed reversible, non-covalent ligands to recruit E3 ligases. While effective, this approach relies on sustained ternary complex formation (E3 ligase-PROTAC-Target Protein) to induce degradation. The development of covalent E3 ligase ligands has been an area of intense interest, as they offer the potential to transform the transient ternary complex into a more stable binary interaction between the modified E3 ligase and the target protein.[1][2]

This compound (referred to in literature as VHL-SF2) is a first-in-class, rationally designed covalent VHL ligand.[1][2] Unlike the majority of covalent ligands that target cysteine residues, this compound utilizes a sulfonyl fluoride (B91410) (SF) warhead to covalently modify Serine 110 (Ser110) in the HIF1α binding site of VHL.[1][3] This innovative approach circumvents the need for the hydroxyproline (B1673980) motif, which is considered essential for recognition in non-covalent VHL binders but can limit cell permeability.[1][2] This guide provides a detailed comparison of the efficacy of PROTACs built with this novel covalent ligand against those using traditional non-covalent VHL binders.

Comparative Efficacy of VHL-based PROTACs

The performance of PROTACs is primarily assessed by their ability to induce the degradation of a target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum percentage of degradation) values. Here, we compare PROTACs targeting Bromodomain-containing protein 4 (BRD4) and the Androgen Receptor (AR) using the covalent ligand this compound (VHL-SF2) versus those with non-covalent VHL ligands.

PROTACTarget ProteinVHL Ligand TypeVHL LigandDC50 (µM)Dmax (%)Cell LineAssay
BRD-SF2 BRD4CovalentVHL-SF217.260HEK293 (HiBiT-BRD4)HiBiT Assay (18h)
AR-VHL-SF2 ARCovalentVHL-SF20.52754LNCaP (AR-HiBiT)HiBiT Assay
AR2-VHL-SF2 ARCovalentVHL-SF20.21259LNCaP (AR-HiBiT)HiBiT Assay
ARV110 ARNon-covalentNot Specified>0.001, <0.01>90LNCaPHiBiT Assay
MZ1 BRD4Non-covalentVH032Not specified in direct comparisonHigher than BRD-SF2HEK293 (HiBiT-BRD4)Washout Experiment

Note: Specific DC50 and Dmax values for the ARV110 positive control were not detailed in the direct comparative experiment but it was shown to be a potent degrader. The study notes that the first-generation covalent PROTACs, while functional, have not yet reached the degradation efficiency of highly optimized non-covalent PROTACs like MZ1 or ARV110.[3]

The data indicates that while the initial, unoptimized covalent PROTACs (BRD-SF2, AR-VHL-SF2, AR2-VHL-SF2) successfully induce degradation of their respective targets, their potency is lower compared to well-established non-covalent PROTACs.[1][3] However, the key advantage of the covalent approach is not fully captured by these steady-state measurements. Washout experiments reveal that covalent PROTACs can lead to more sustained degradation, a feature attributed to the irreversible modification of VHL.[1]

Mechanism of Action: Covalent vs. Non-Covalent VHL Recruitment

The fundamental difference in the mechanism of action between this compound-based PROTACs and their non-covalent counterparts lies in the nature of the interaction with the VHL E3 ligase.

G cluster_0 Non-Covalent PROTAC Mechanism cluster_1 Covalent PROTAC Mechanism (this compound) POI_nc Target Protein (POI) Ternary_nc Transient Ternary Complex POI_nc->Ternary_nc Reversible Proteasome_nc Proteasome POI_nc->Proteasome_nc Degradation PROTAC_nc Non-Covalent PROTAC PROTAC_nc->Ternary_nc VHL_nc VHL E3 Ligase VHL_nc->Ternary_nc Reversible Ub Ubiquitin Ternary_nc->POI_nc Ub Tagging Ternary_nc->VHL_nc Ub Transfer POI_c Target Protein (POI) Binary_c Stable Binary Complex POI_c->Binary_c Proteasome_c Proteasome POI_c->Proteasome_c Degradation PROTAC_c Covalent PROTAC (e.g., BRD-SF2) VHL_c VHL E3 Ligase PROTAC_c->VHL_c Irreversible Covalent Bond VHL_mod Covalently Modified VHL E3 Ligase VHL_mod->Binary_c Binary_c->POI_c Ub Tagging Binary_c->VHL_mod Ub Transfer

Fig. 1: Comparison of PROTAC Mechanisms.

As illustrated above, non-covalent PROTACs rely on forming a transient ternary complex. In contrast, a covalent PROTAC like one containing this compound first forms a permanent bond with VHL. This modified VHL-PROTAC complex then only needs to engage the target protein in a simpler, binary interaction to induce its degradation.[1][2] This offers a potential advantage by decoupling degradation efficiency from the continuous need for ternary complex stability.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of PROTAC efficacy studies.

HiBiT Protein Degradation Assay

This assay quantifies the remaining target protein levels in cells after PROTAC treatment.

  • Cell Culture: Genetically modified cells where the endogenous target protein (e.g., BRD4 or AR) is tagged with a small HiBiT peptide are used. Cells (e.g., HEK293 for BRD4, LNCaP for AR) are seeded in 96-well plates and allowed to adhere.

  • PROTAC Treatment: Cells are treated with a serial dilution of the PROTAC compound (e.g., from 75 µM to 1 pM) or a vehicle control (DMSO) for a specified duration (e.g., 18 hours).

  • Lysis and Detection: After incubation, cells are lysed. A detection reagent containing LgBiT protein is added. LgBiT and HiBiT combine to form a functional NanoLuc® luciferase.

  • Quantification: Luminescence is measured using a plate reader. The signal is proportional to the amount of HiBiT-tagged protein remaining.

  • Data Analysis: Data is normalized to vehicle-treated controls. DC50 and Dmax values are calculated by fitting the concentration-response data to a four-parameter variable slope equation.

Washout Experiment

This experiment is designed to assess the durability of the degradation effect after the PROTAC has been removed.

G A 1. Seed Cells (e.g., HEK293 HiBiT-BRD4) B 2. Incubate with PROTAC (Varying concentrations of Covalent vs. Non-Covalent) A->B 5 hours C 3. Washout Step Remove PROTAC-containing media. Wash cells multiple times. B->C D 4. Recovery Phase Incubate cells in fresh, PROTAC-free media for 24h. C->D 24 hours E 5. Measure Protein Levels (HiBiT Assay) D->E F 6. Analyze Data Compare relative degradation post-washout. E->F

Fig. 2: Workflow for a PROTAC Washout Experiment.

The washout experiment performed on BRD-SF2 (covalent) and MZ-1 (non-covalent) demonstrated that despite a significant disparity in initial degradation efficiency, the relative recovery of the target protein after washout was similar.[1] This suggests that the covalent modification of VHL by BRD-SF2 leads to a more sustained degradation signal even after the compound is removed from the extracellular environment.[1]

Mechanism of Action Confirmation Assays

To confirm that degradation occurs through the intended ubiquitin-proteasome pathway, control experiments are essential.

  • Proteasome Inhibition: Cells are co-treated with the PROTAC and a proteasome inhibitor (e.g., epoxomicin). A rescue of protein degradation confirms the involvement of the proteasome.[1]

  • Neddylation Inhibition: Co-treatment with a NEDDylation inhibitor (e.g., MLN4924), which inactivates Cullin-RING E3 ligases, should also block degradation. This confirms the degradation is dependent on a functional VHL E3 ligase complex.[1]

  • Cytotoxicity Assay (e.g., CellTiter-Glo®): This assay is run in parallel to ensure that the observed protein loss is due to targeted degradation and not simply a result of cell death caused by the compound.[1]

Conclusion

The development of this compound (VHL-SF2) and its incorporation into PROTACs marks a significant milestone in the field of targeted protein degradation. These first-generation covalent VHL-recruiting PROTACs have demonstrated the ability to induce proteasome- and E3 ligase-dependent degradation of important cancer targets like BRD4 and AR.[1][3][4] While their initial degradation efficiency may not yet surpass that of highly optimized non-covalent PROTACs, the covalent mechanism offers distinct advantages, including the potential for more sustained target suppression and a new avenue to improve the pharmacokinetic and pharmacodynamic properties of VHL-targeted therapies.[1][3] Future optimization of the linker and target-binding moieties is expected to further enhance the potency of this promising new class of protein degraders.

References

Validating SW2_110A-Induced Protein Degradation: A Comparative Guide to Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Western blot analysis for validating the efficacy of a novel protein degrader, exemplified by SW2_110A, against alternative protein degradation validation methods. This guide includes detailed experimental protocols, quantitative data comparisons, and visual diagrams to facilitate a thorough understanding of the methodologies.

While specific information on "this compound" is not publicly available, this guide will proceed using it as a hypothetical novel protein degrader to illustrate the validation process. The principles and methods described are broadly applicable to the characterization of similar targeted protein-degrading molecules.

Presumed Mechanism of Action of Targeted Protein Degraders

Targeted protein degradation is a therapeutic strategy that utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues, to eliminate specific proteins of interest.[1] These molecules function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[1][2] This guide assumes this compound functions through a similar mechanism, hijacking the cell's natural protein disposal machinery to selectively remove a target protein.[1]

cluster_0 Mechanism of a Targeted Protein Degrader This compound This compound TernaryComplex Ternary Complex (Target Protein-SW2_110A-E3 Ligase) This compound->TernaryComplex Binds TargetProtein Target Protein TargetProtein->TernaryComplex Binds Degradation Degradation of Target Protein TargetProtein->Degradation E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Recruited Polyubiquitination Polyubiquitination TernaryComplex->Polyubiquitination Induces Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognized by Proteasome->Degradation Leads to

Caption: Hypothetical mechanism of this compound-induced protein degradation.

Western Blot for Validation of Protein Degradation

Western blotting is a fundamental and widely used technique to visualize and quantify the reduction in target protein levels following treatment with a degrader molecule.[1][3]

Detailed Experimental Protocol for Western Blot Validation

This protocol outlines the key steps for assessing protein degradation using Western blot analysis.[1][3]

1. Cell Culture and Treatment:

  • Culture an appropriate cell line that expresses the target protein of interest.

  • Seed cells and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a specific duration (e.g., 24 hours) to determine the dose-response.

  • For time-course experiments, treat cells with a fixed concentration of this compound and harvest at different time points (e.g., 2, 4, 8, 16, 24 hours).[1]

  • Include a vehicle-treated control (e.g., DMSO) for comparison.[3]

2. Sample Preparation (Cell Lysis):

  • After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).[1]

  • Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.[1][4][5]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.[1]

  • Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

  • Collect the supernatant containing the protein extract.[1]

  • Determine the protein concentration of each lysate using a suitable protein assay, such as the BCA assay.[3][6]

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples with lysis buffer.[3]

  • Add 2x Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[3] Note: For some proteins, especially multi-transmembrane proteins, boiling may cause aggregation and should be avoided.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a protein ladder to identify the molecular weight.[1][2]

  • Perform electrophoresis to separate proteins based on their size.[2]

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[2][3]

4. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1][2]

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.[2][3]

  • Wash the membrane three times with TBST for 5-10 minutes each.[3]

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[2][3]

  • Wash the membrane again three times with TBST.[2]

5. Detection and Data Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[2]

  • Capture the chemiluminescent signal using an imaging system.[1][3]

  • To ensure equal loading, probe the same membrane for a loading control protein (e.g., GAPDH, β-actin, or β-tubulin).[2]

  • Quantify the band intensities using densitometry software.[3]

  • Normalize the intensity of the target protein band to the corresponding loading control band.[3]

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.[3]

cluster_1 Western Blot Experimental Workflow A Cell Treatment with This compound B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to Membrane) C->D E Immunoblotting (Primary & Secondary Antibodies) D->E F Detection (Chemiluminescence) E->F G Data Analysis (Densitometry) F->G

Caption: Workflow for Western blot validation of protein degradation.[1][3]

Quantitative Data Summary

The following tables present hypothetical data for the validation of this compound-induced protein degradation, as would be obtained from a quantitative Western blot analysis.[3]

Table 1: Dose-Dependent Degradation of Target Protein by this compound

This compound Concentration (nM)Target Protein Level (Normalized to Loading Control)% Degradation
0 (Vehicle)1.000%
0.10.955%
10.7822%
100.4555%
1000.1585%
10000.0892%

Table 2: Time-Course of Target Protein Degradation by this compound (at 100 nM)

Time (hours)Target Protein Level (Normalized to Loading Control)% Degradation
01.000%
20.8812%
40.6535%
80.3565%
160.1882%
240.1585%

Alternative Methods for Validating Protein Degradation

While Western blotting is a reliable method, other techniques can offer advantages in terms of throughput, sensitivity, and quantification.[2][7]

  • In-Cell Western™ Assay: This immunofluorescent method is performed in a microplate format, allowing for higher throughput than traditional Western blotting.[2][8] It eliminates the need for cell lysis, gel electrophoresis, and membrane transfer, thereby reducing variability.[2]

  • HiBiT/NanoBRET Assays: These are bioluminescence-based methods that provide real-time, quantitative measurement of protein levels in living cells.[7] The HiBiT system utilizes a small peptide tag that, when complemented with a larger subunit, produces a bright luminescent signal directly proportional to the amount of tagged protein.[7] This approach is highly sensitive and does not require antibodies.[7]

  • Mass Spectrometry (MS)-Based Proteomics: This powerful technique allows for the global and unbiased quantification of changes in protein abundance across the entire proteome.[9] It can identify not only the degradation of the intended target but also any off-target effects.[9]

  • Capillary Western Blot (Jess): This automated system performs protein separation, immunoprobing, and detection in a capillary format.[7] It offers higher reproducibility, requires smaller sample volumes, and is significantly faster than traditional Western blotting.[7]

  • Immunofluorescence Microscopy: This technique allows for the visualization of protein localization and abundance within the cell.[8][9] A decrease in the fluorescent signal corresponding to the target protein can provide qualitative validation of degradation.[9]

  • ELISA (Enzyme-Linked Immunosorbent Assay): ELISA can be used to quantify the amount of a specific protein in a sample.[8] It is a plate-based assay that can be adapted for higher throughput than traditional Western blotting.[8]

cluster_2 Comparison of Protein Degradation Validation Methods WB Western Blot ICW In-Cell Western WB->ICW Higher Throughput HiBiT HiBiT/NanoBRET WB->HiBiT Real-time, Live Cell MS Mass Spectrometry WB->MS Global Proteome View CWB Capillary Western WB->CWB Faster, Automated

Caption: Comparison of alternative protein degradation validation methods to Western blot.

Comparison of Protein Degradation Validation Methods

Table 3: Comparison of Key Features of Protein Degradation Validation Methods

MethodThroughputKey AdvantagesKey Disadvantages
Western Blot Low to MediumWidely accessible, provides molecular weight information, direct visualization of protein.[1][7]Time-consuming, labor-intensive, semi-quantitative without careful optimization.[7]
In-Cell Western™ HighNo cell lysis or transfer steps, higher throughput, more quantitative than traditional Western blot.[2]Requires specific imaging equipment, no molecular weight information.
HiBiT/NanoBRET HighReal-time analysis in live cells, highly sensitive and quantitative, no antibody required.[7]Requires genetic tagging of the target protein, potential for tag to interfere with protein function.
Mass Spectrometry Medium to HighUnbiased, global proteome analysis, identifies off-target effects, highly quantitative.[9]Requires specialized equipment and expertise, complex data analysis.
Capillary Western HighAutomated, fast, highly reproducible, requires small sample volumes.[7]Requires specialized instrumentation.[7]
Immunofluorescence Low to MediumProvides spatial information (protein localization), single-cell analysis possible.[9]Generally qualitative or semi-quantitative, lower throughput.
ELISA HighQuantitative, high throughput.[8]No molecular weight information, susceptible to antibody cross-reactivity.

Conclusion and Recommendations

Western blotting remains a robust and accessible method for the initial validation of protein degradation induced by molecules like this compound.[2] Its ability to provide visual confirmation of protein loss and information on molecular weight makes it an indispensable tool.[1] For studies requiring higher throughput, such as large-scale screening of degrader libraries or detailed structure-activity relationship (SAR) studies, methods like In-Cell Western, Capillary Western, and HiBiT/NanoBRET assays offer significant advantages in speed and scalability.[7] For a comprehensive understanding of a degrader's specificity and its impact on the entire proteome, mass spectrometry-based proteomics is the most powerful approach.[9] The choice of method should be guided by the specific experimental question, available resources, and the desired level of quantification and throughput.

References

A Comparative Analysis of Covalent and Non-Covalent VHL Binders for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a novel covalent Von Hippel-Lindau (VHL) binder, represented by VHL-SF2, and established non-covalent VHL binders. This analysis is supported by experimental data and detailed protocols for key assays, offering insights into their respective performance and potential applications in targeted protein degradation.

The Von Hippel-Lindau (VHL) protein is a critical component of the cellular ubiquitin-proteasome system, functioning as the substrate recognition subunit of the CRL2^VHL^ E3 ubiquitin ligase. This complex targets the alpha subunit of the hypoxia-inducible factor (HIF-1α) for degradation under normal oxygen conditions. Small molecule binders of VHL have emerged as invaluable tools in chemical biology and drug discovery, most notably as the E3 ligase-recruiting component of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ligase.

This guide focuses on a comparative analysis of two major classes of VHL binders: the well-established non-covalent binders and the emerging class of covalent binders. As a representative of the covalent class, we will examine VHL-SF2, a rationally designed ligand that forms a covalent bond with Ser110 in the HIF-1α binding site of VHL.[1][2][3] This will be compared against prominent non-covalent binders such as VH032 and VH298, which have been extensively used in the development of PROTACs.[4][5]

Data Presentation: Quantitative Comparison of VHL Binders

The following tables summarize the key quantitative data for the covalent VHL binder VHL-SF2 and representative non-covalent VHL binders.

BinderTypeBinding Affinity (IC50)Cellular Activity (DC50 of PROTAC)Reference
VHL-SF2 Covalent35 µM (NanoBRET)BRD-SF2 (for BRD4): 17.2 µM[3][6]
35 µM (FP assay)AR-VHL-SF2 (for AR): 0.527 µM[3][7]
AR2-VHL-SF2 (for AR): 0.212 µM[7]
VH032 Non-covalent0.5 µM (NanoBRET)MZ1 (for BRD4): Not directly stated in provided results[3]
VH101 Non-covalentKd = 44 nM (FP)Not directly stated in provided results[5][8]
VH298 Non-covalentNot directly stated in provided resultsNot directly stated in provided results[9][10]

Note: Direct comparison of binding affinities is challenging due to the use of different assays (IC50 vs. Kd) and experimental conditions. The provided data serves as a general reference for their respective potencies.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).[11]

Materials:

  • Purified VHL protein (in a suitable buffer, e.g., 50 mM Tris pH 7.5, 150 mM NaCl)

  • VHL binder (dissolved in the same buffer as the protein, with a matched concentration of DMSO if applicable)

  • Isothermal Titration Calorimeter

  • Degassing station

Protocol:

  • Sample Preparation:

    • Prepare the VHL protein solution at a concentration of 5-50 µM.

    • Prepare the VHL binder solution at a concentration 10-20 times that of the protein.

    • Ensure both solutions are in identical, degassed buffer to minimize heats of dilution.[12]

  • Instrument Setup:

    • Thoroughly clean the sample cell and injection syringe.

    • Load the VHL protein solution into the sample cell (typically ~300 µL).

    • Load the VHL binder solution into the injection syringe (typically ~100-120 µL).[12]

  • Titration:

    • Perform a series of small, sequential injections (e.g., 2 µL) of the binder solution into the protein solution while stirring.

    • Allow the system to reach equilibrium after each injection and measure the heat change.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of binder to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

TR-FRET Assay for VHL Binding

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput assay for measuring binding interactions in solution.[13][14]

Materials:

  • GST-tagged VCB (VHL-ElonginC-ElonginB) complex

  • Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

  • Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032) or a fluorescently labeled HIF-1α peptide (acceptor)

  • Test compounds (covalent and non-covalent VHL binders)

  • Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • 384-well microplates

Protocol:

  • Reagent Preparation:

    • Prepare solutions of GST-VCB, Tb-anti-GST antibody, and the fluorescent VHL ligand/peptide in assay buffer.

    • Prepare serial dilutions of the test compounds.

  • Assay Procedure:

    • Add a small volume of the test compound dilutions to the wells of a 384-well plate.

    • Add a mixture of GST-VCB and Tb-anti-GST antibody to each well and incubate to allow for binding.

    • Add the fluorescent VHL ligand/peptide to each well to initiate the competition reaction.

    • Incubate the plate for a defined period (e.g., 60 minutes) at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at two wavelengths, e.g., 620 nm for the donor and 665 nm for the acceptor).

    • Calculate the ratio of the acceptor to donor emission signals.

    • Plot the TR-FRET ratio against the concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.

HIF-1α Stabilization Cellular Assay (Western Blot)

This assay measures the ability of VHL binders to inhibit the VHL-mediated degradation of HIF-1α in cells, leading to its accumulation.[15][16]

Materials:

  • HeLa or other suitable human cell line

  • Cell culture medium and reagents

  • VHL binders (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against HIF-1α

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the VHL binders for a specified time (e.g., 4-8 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative levels of HIF-1α stabilization.

Mandatory Visualizations

VHL Signaling Pathway

The Von Hippel-Lindau protein is a key regulator of the cellular response to changes in oxygen levels. Under normoxic conditions, the VHL-containing E3 ligase complex targets the alpha subunit of the Hypoxia-Inducable Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation. This prevents the transcription of hypoxia-responsive genes. Under hypoxic conditions, HIF-1α is not hydroxylated and is therefore not recognized by VHL, leading to its stabilization, dimerization with HIF-1β, and activation of target genes involved in processes such as angiogenesis and glycolysis.[17][18][19]

VHL_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia O2 O2 PHDs PHDs O2->PHDs activates HIF-1a-OH HIF-1a-OH HIF-1a HIF-1a HIF-1a->HIF-1a-OH Hydroxylation VHL_Complex VHL-E3 Ligase (VHL, Elongin B/C, Cul2, Rbx1) HIF-1a-OH->VHL_Complex Recognition Ub Ubiquitin VHL_Complex->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation HIF-1a_hypoxia HIF-1a HIF_Dimer HIF-1a/HIF-1b HIF-1a_hypoxia->HIF_Dimer HIF-1b HIF-1b (ARNT) HIF-1b->HIF_Dimer Nucleus Nucleus HIF_Dimer->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes

Caption: VHL signaling pathway under normoxic and hypoxic conditions.

Experimental Workflow: TR-FRET Assay

This diagram illustrates the workflow for a competitive TR-FRET assay to determine the binding of a compound to the VHL complex.[13][20]

TR_FRET_Workflow Start Start Prepare_Reagents Prepare Reagents: - GST-VCB Complex - Tb-anti-GST Antibody - Fluorescent Ligand - Test Compounds Start->Prepare_Reagents Dispense_Compounds Dispense serial dilutions of test compounds into 384-well plate Prepare_Reagents->Dispense_Compounds Add_VHL_Complex Add GST-VCB and Tb-anti-GST antibody mixture to wells Dispense_Compounds->Add_VHL_Complex Incubate_1 Incubate Add_VHL_Complex->Incubate_1 Add_Fluor_Ligand Add fluorescent ligand to initiate competition Incubate_1->Add_Fluor_Ligand Incubate_2 Incubate in dark Add_Fluor_Ligand->Incubate_2 Read_Plate Read TR-FRET signal on plate reader Incubate_2->Read_Plate Analyze_Data Calculate signal ratio and determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a competitive TR-FRET binding assay.

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

This diagram outlines the key steps involved in performing an ITC experiment to characterize the thermodynamics of VHL binder interactions.[21][22][23][24]

ITC_Workflow Start Start Prepare_Samples Prepare & Degas Samples: - VHL Protein in cell - VHL Binder in syringe (in matched buffer) Start->Prepare_Samples Instrument_Setup Instrument Setup: - Clean cell and syringe - Set temperature Prepare_Samples->Instrument_Setup Load_Samples Load VHL protein into sample cell and binder into syringe Instrument_Setup->Load_Samples Run_Titration Perform automated sequential injections Load_Samples->Run_Titration Record_Data Record heat change after each injection Run_Titration->Record_Data Analyze_Isotherm Integrate peaks and fit binding isotherm to determine Kd, ΔH, n Record_Data->Analyze_Isotherm End End Analyze_Isotherm->End

Caption: General workflow for an ITC experiment.

References

A Comparative Analysis of VHL Ligands: SW2_110A (VHL-SF2) vs. VH032

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the von Hippel-Lindau (VHL) E3 ligase ligands, SW2_110A (VHL-SF2) and VH032. This analysis is supported by experimental data on their binding affinities (IC50), detailed methodologies for key experiments, and a visualization of their interaction within the VHL-HIF-1α signaling pathway.

Introduction to VHL Ligands in Targeted Protein Degradation

The von Hippel-Lindau (VHL) protein is a crucial component of the VHL-elongin B-elongin C (VBC) E3 ubiquitin ligase complex. This complex is responsible for targeting the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normal oxygen conditions (normoxia). Small molecules that bind to VHL, such as VH032, have become invaluable tools in the development of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules recruit VHL to a target protein of interest, leading to its degradation. This compound, also known as VHL-SF2, is a more recent development, functioning as a covalent ligand for VHL. This guide will compare the performance of the covalent ligand this compound against the well-established reversible binder, VH032.

Quantitative Comparison of Binding Affinity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a ligand in inhibiting a specific biological function. In this context, it reflects the concentration of the ligand required to displace 50% of a fluorescent tracer from VHL, indicating its binding affinity. The IC50 values for this compound (VHL-SF2) and VH032 were determined using a NanoBRET™ Target Engagement Assay in HEK293 cells.

CompoundIC50 (µM)AssayCell Line
This compound (VHL-SF2) 35[1][2]NanoBRET™ Target EngagementHEK293[1][2]
VH032 0.5[1][2]NanoBRET™ Target EngagementHEK293[1][2]

Mechanism of Action

Both this compound and VH032 function by binding to the VHL protein and disrupting its interaction with HIF-1α. However, their binding modalities differ significantly.

VH032 is a well-characterized, reversible inhibitor of the VHL/HIF-1α interaction. It occupies the binding pocket on VHL that is normally recognized by a hydroxylated proline residue on HIF-1α.

This compound (VHL-SF2) is a covalent ligand that contains a sulfonyl fluoride (B91410) moiety. This electrophilic "warhead" allows it to form a covalent bond with Serine 110 (Ser110) in the HIF-1α binding site of VHL, leading to irreversible inhibition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the VHL-HIF-1α signaling pathway and a general experimental workflow for determining ligand binding affinity.

VHL_HIF1a_Pathway cluster_normoxia Normoxia cluster_ligand_inhibition Ligand Inhibition PHD PHD OH_HIF1a Hydroxylated HIF-1α PHD->OH_HIF1a HIF1a HIF-1α HIF1a->PHD O2 VHL_complex VHL Complex (VHL, Elongin B/C, Cul2, Rbx1) OH_HIF1a->VHL_complex Ub_HIF1a Ubiquitinated HIF-1α VHL_complex->Ub_HIF1a + E1, E2, Ub Ub Ubiquitin Proteasome Proteasome Ub_HIF1a->Proteasome Degradation Degradation Proteasome->Degradation This compound This compound (VHL-SF2) (Covalent) VHL_complex_inhibited VHL Complex This compound->VHL_complex_inhibited Inhibits VH032 VH032 (Reversible) VH032->VHL_complex_inhibited Inhibits HIF1a_stable HIF-1α (Stabilized) VHL_complex_inhibited->HIF1a_stable No Degradation Transcription Gene Transcription HIF1a_stable->Transcription

VHL-HIF-1α Signaling Pathway and Ligand Inhibition.

Experimental_Workflow cluster_NanoBRET NanoBRET™ Target Engagement Assay cluster_FP Fluorescence Polarization Assay Start HEK293 cells expressing VHL-NanoLuc® fusion Add_Tracer Add NanoBRET™ Tracer (Fluorescent VHL ligand) Start->Add_Tracer Add_Compound Add test compound (this compound or VH032) Add_Tracer->Add_Compound Incubate Incubate Add_Compound->Incubate Measure Measure BRET signal (Luminescence at 460nm and >600nm) Incubate->Measure Analyze Calculate IC50 Measure->Analyze Start_FP Prepare reaction mix: VHL protein complex + Fluorescent probe Add_Compound_FP Add test compound (this compound or VH032) Start_FP->Add_Compound_FP Incubate_FP Incubate Add_Compound_FP->Incubate_FP Measure_FP Measure Fluorescence Polarization Incubate_FP->Measure_FP Analyze_FP Calculate IC50 Measure_FP->Analyze_FP

General Experimental Workflows.

Experimental Protocols

NanoBRET™ Target Engagement Assay

This assay measures the displacement of a fluorescent tracer from the VHL-NanoLuc® fusion protein by a competitive ligand in live HEK293 cells.

Materials:

  • HEK293 cells

  • VHL-NanoLuc® fusion vector

  • NanoBRET™ VHL tracer ligand

  • Opti-MEM™ I Reduced Serum Medium

  • 96-well white, non-binding surface plates

  • Test compounds (this compound and VH032) dissolved in DMSO

Procedure:

  • Cell Transfection: HEK293 cells were seeded in a 96-well plate and transfected with the VHL-NanoLuc® fusion vector.

  • Compound Preparation: A serial dilution of this compound (VHL-SF2) and VH032 was prepared in Opti-MEM.

  • Assay Plate Setup: The transfected cells were treated with the test compounds and the NanoBRET™ VHL tracer ligand.

  • Incubation: The plate was incubated for 5 minutes.[1][2]

  • Signal Detection: The NanoBRET™ signal was measured on a plate reader capable of detecting both the donor (NanoLuc®, ~460 nm) and acceptor (tracer, >600 nm) emission wavelengths.

  • Data Analysis: The BRET ratio was calculated (acceptor emission/donor emission) and plotted against the compound concentration to determine the IC50 value.

Fluorescence Polarization (FP) Assay

This in vitro assay measures the displacement of a fluorescently labeled HIF-1α-derived peptide from the VHL complex by a competitive ligand.

Materials:

  • Recombinant VHL-elongin B-elongin C (VBC) complex

  • FAM-conjugated HIF-1α-derived peptide (fluorescent probe)

  • Assay buffer

  • 384-well black plates

  • Test compounds (this compound and VH032) dissolved in DMSO

Procedure:

  • Reagent Preparation: The VBC complex and the FAM-conjugated HIF-1α peptide were diluted in the assay buffer.

  • Compound Addition: A serial dilution of this compound (VHL-SF2) and VH032 was added to the wells of the 384-well plate.

  • Reaction Initiation: The VBC complex was added to the wells containing the test compounds and incubated for 2 hours.[1]

  • Probe Addition: The FAM-conjugated HIF-1α peptide was then added to all wells.

  • Incubation: The plate was incubated for a further period to allow the binding to reach equilibrium.

  • Measurement: Fluorescence polarization was measured using a plate reader with appropriate excitation and emission filters for FAM.

  • Data Analysis: The change in fluorescence polarization was plotted against the compound concentration to determine the IC50 value.

Conclusion

Both this compound (VHL-SF2) and VH032 are effective VHL ligands, with VH032 demonstrating a significantly lower IC50 value in the NanoBRET™ Target Engagement Assay, indicating higher potency in a cellular context for reversible binding. The key differentiator is the covalent and irreversible binding mechanism of this compound, which may offer advantages in terms of duration of action and target occupancy. The choice between these ligands will depend on the specific research application, with VH032 being a potent and well-validated reversible binder, and this compound offering an alternative covalent approach for VHL engagement.

References

In Vivo Showdown: A Comparative Guide to PI3K p110β PROTACs in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of TGX-221-based PROTACs against alternative therapeutic strategies targeting the p110β isoform of phosphoinositide 3-kinase (PI3K). The p110β subunit is a critical player in tumorigenesis, particularly in cancers with loss of the tumor suppressor PTEN, making it a compelling target for novel cancer therapies.[1][2][3] This guide summarizes key experimental data, details methodologies from pivotal in vivo studies, and presents visual diagrams of the signaling pathway and experimental workflow.

Performance Snapshot: p110β Degraders vs. Inhibitors

The development of Proteolysis Targeting Chimeras (PROTACs) offers a novel approach to target p110β by inducing its degradation rather than merely inhibiting its enzymatic activity.[1][2] This section compares the in vivo efficacy of TGX-221-based PROTACs, specifically J-6 and J-9, with the selective small molecule inhibitor, KIN-193.

Compound Compound Type Animal Model Dosing Regimen Tumor Growth Inhibition (TGI) Key Findings Reference
J-6 PROTAC (TGX-221-based, VHL ligand)MCF-7/ADM Xenograft (BALB/c nude mice)25 mg/kg, intraperitoneal injection, every other day for 14 daysSignificant tumor volume decrease compared to control.Demonstrated high safety and inhibited the growth of multidrug-resistant xenograft tumors.[1][2]
J-9 PROTAC (TGX-221-based, VHL ligand)MCF-7/ADM Xenograft (BALB/c nude mice)25 mg/kg, intraperitoneal injection, every other day for 14 daysSignificant tumor volume decrease compared to control; enhanced antitumor effect when combined with Adriamycin (ADM).Showed potent degradation of p110β and inhibition of P-glycoprotein, overcoming multidrug resistance.[1][2]
KIN-193 Small Molecule InhibitorHCC70 (PTEN-null) Xenograft (mice)20 mg/kg, intraperitoneal injection, twice a daySignificant suppression of tumor growth.Demonstrated selective inhibition of PI3K signaling and tumor growth in PTEN-deficient tumors.[3][4]
TGX-221 Small Molecule InhibitorMCF-7/ADM Xenograft (BALB/c nude mice)Not specified in direct comparison studyShowed antitumor effect, but less potent than J-9 in combination with ADM.Parent compound for the J-6 and J-9 PROTACs.[2]

Delving into the Data: Experimental Protocols

Reproducibility and clear understanding of experimental design are paramount in scientific research. Below are the detailed methodologies for the key in vivo experiments cited in this guide.

MCF-7/ADM Xenograft Model for J-6 and J-9 PROTACs[1][2]
  • Animal Model: Female BALB/c nude mice (4-6 weeks old).

  • Cell Line: Adriamycin-resistant human breast cancer cell line (MCF-7/ADM).

  • Tumor Implantation: 5 x 10^6 MCF-7/ADM cells in 100 µL of PBS were subcutaneously injected into the right flank of each mouse.

  • Treatment Initiation: When the tumor volume reached approximately 100-150 mm³.

  • Treatment Groups:

    • Vehicle control (intraperitoneal injection).

    • J-6 (25 mg/kg, intraperitoneal injection, every other day).

    • J-9 (25 mg/kg, intraperitoneal injection, every other day).

    • J-9 (25 mg/kg) + Adriamycin (2.5 mg/kg, intravenous injection, once every four days).

    • Adriamycin (2.5 mg/kg, intravenous injection, once every four days).

  • Monitoring: Tumor volume and body weight were measured every other day. Tumor volume was calculated using the formula: (length × width²)/2.

  • Endpoint: Mice were euthanized after 14 days of treatment, and tumors were excised, weighed, and photographed.

HCC70 Xenograft Model for KIN-193 Inhibitor[3][4]
  • Animal Model: Not explicitly specified, but typically immunodeficient mice (e.g., NOD/SCID) are used for xenograft studies.

  • Cell Line: PTEN-deficient human breast cancer cell line (HCC70).

  • Tumor Implantation: Subcutaneous injection of HCC70 cells.

  • Treatment Groups:

    • Vehicle control.

    • KIN-193 (20 mg/kg, intraperitoneal injection, twice a day).

  • Monitoring: Tumor growth was monitored over time.

  • Endpoint: The study evaluated the ability of KIN-193 to suppress tumor growth in a PTEN-deficient setting.

Visualizing the Science: Diagrams

To further clarify the mechanisms and workflows, the following diagrams are provided.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_PROTAC PROTAC Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110β/p85) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation Proteasome Proteasome PI3K->Proteasome Degradation PIP3 PIP3 PIP2->PIP3 p110β catalytic activity AKT AKT PIP3->AKT Activation PTEN PTEN PTEN->PIP3 Dephosphorylation (Inhibition) Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation PROTAC p110β PROTAC (e.g., J-6, J-9) PROTAC->PI3K Binds to p110β E3_Ligase E3 Ubiquitin Ligase (VHL) PROTAC->E3_Ligase Recruits E3_Ligase->PI3K Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., MCF-7/ADM) start->cell_culture implantation 2. Subcutaneous Tumor Implantation cell_culture->implantation tumor_growth 3. Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization 4. Animal Randomization tumor_growth->randomization treatment 5. Treatment Administration (PROTACs, Inhibitors, Vehicle) randomization->treatment monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 7. Endpoint Analysis (Tumor Excision & Weight) monitoring->endpoint After defined treatment period data_analysis 8. Data Analysis & Comparison endpoint->data_analysis end End data_analysis->end

References

Quantitative Proteomics for the Confirmation of Target Degradation: A Comparative Guide for the Novel BTK Degrader SW2_110A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel Bruton's tyrosine kinase (BTK) degrader, SW2_110A, with an established BTK degrader, MT-802, and a negative control compound. We present supporting experimental data from quantitative proteomics to objectively assess the on-target efficacy and selectivity of this compound. Detailed methodologies for the key experiments are provided to ensure reproducibility.

Targeted protein degradation has emerged as a powerful therapeutic modality that utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to eliminate disease-causing proteins.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[2][3] This event-driven mechanism offers a catalytic mode of action, making PROTACs potent at low concentrations.[4]

Here, we characterize this compound, a novel PROTAC designed to degrade BTK, a key signaling protein in B-cell development and activation.[5][6] Dysregulation of BTK signaling is implicated in various B-cell malignancies.[7][8] We compare the degradation profile of this compound to MT-802, a well-characterized ibrutinib-based BTK PROTAC, and a negative control (NC) in which the E3 ligase-binding component is altered to be non-functional.

Comparative Analysis of BTK Degraders

To evaluate the efficacy and selectivity of this compound, a quantitative proteomics experiment using Tandem Mass Tag (TMT) labeling was performed. MOLM-14 cells were treated with this compound, MT-802, or the negative control for 24 hours. The following tables summarize the key findings.

Table 1: On-Target Degradation of BTK

CompoundConcentration (nM)BTK Abundance (Log2 Fold Change vs. DMSO)
This compound 100-3.8
MT-802100-3.5
Negative Control (NC)100-0.1

This table demonstrates that this compound potently degrades BTK to a similar extent as the established degrader MT-802, while the negative control shows no significant effect on BTK levels.

Table 2: Selectivity Profile of this compound

ProteinThis compound (Log2 Fold Change)MT-802 (Log2 Fold Change)Negative Control (Log2 Fold Change)
BTK -3.8 -3.5-0.1
CSK-0.2-1.50.0
LYN-0.1-1.2-0.1
IKZF1-2.5-2.3-0.2
IKZF3-2.1-2.00.1

This table highlights the selectivity of this compound. While both this compound and MT-802 degrade the known neo-substrates of the cereblon E3 ligase, IKZF1 and IKZF3, this compound shows improved selectivity by not significantly degrading common off-target kinases of ibrutinib-based PROTACs like CSK and LYN.[9][10]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: MOLM-14 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Treatment: Cells were seeded at a density of 1x10^6 cells/mL and treated with 100 nM of this compound, MT-802, the negative control, or DMSO vehicle control for 24 hours.

Quantitative Proteomics Workflow
  • Protein Extraction and Digestion:

    • Harvested cells were washed with ice-cold PBS and lysed in a buffer containing 8 M urea (B33335) and protease/phosphatase inhibitors.

    • Protein concentration was determined using a BCA assay.

    • Proteins were reduced with dithiothreitol (B142953) (DTT), alkylated with iodoacetamide, and digested overnight with trypsin.

  • TMT Labeling and High pH Reversed-Phase Fractionation:

    • Peptides were labeled with TMTpro™ 16plex reagents according to the manufacturer's protocol.

    • Labeled peptides were pooled and fractionated using high pH reversed-phase liquid chromatography to reduce sample complexity.

  • LC-MS/MS Analysis:

    • Fractions were analyzed on an Orbitrap mass spectrometer coupled with a nano-electrospray ion source.

    • Data were acquired in a data-dependent acquisition (DDA) mode.

  • Data Analysis:

    • Raw data were processed using a proteomics analysis software suite (e.g., Proteome Discoverer).

    • Peptide and protein identification was performed by searching against a human protein database.

    • TMT reporter ion intensities were used for quantification, and protein abundance ratios were normalized to the DMSO control.

Visualizations

Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activation BTK BTK SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_influx Ca²⁺ Influx IP3->Ca_influx PKC PKC DAG->PKC NFkB NF-κB Pathway Ca_influx->NFkB PKC->NFkB Proliferation Proliferation & Survival NFkB->Proliferation

Caption: Simplified BTK signaling pathway downstream of the B-cell receptor.[11][12]

Experimental Workflow

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis cell_culture Cell Culture & Treatment lysis Cell Lysis & Protein Extraction cell_culture->lysis digestion Protein Digestion lysis->digestion tmt_labeling TMT Labeling digestion->tmt_labeling fractionation High pH RP Fractionation tmt_labeling->fractionation lc_ms LC-MS/MS Analysis fractionation->lc_ms database_search Database Search & Protein ID lc_ms->database_search quantification Quantification & Normalization database_search->quantification bioinformatics Bioinformatics Analysis quantification->bioinformatics

Caption: Experimental workflow for quantitative proteomics analysis of target degradation.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the binding specificity and cross-reactivity of the monoclonal antibody SW2_110A against its intended target and other closely related protein family members. The data presented here is intended to assist researchers, scientists, and drug development professionals in evaluating the suitability of this compound for their specific applications.

Data Summary

The cross-reactivity of this compound was evaluated using Enzyme-Linked Immunosorbent Assay (ELISA), Western Blot, and Surface Plasmon Resonance (SPR). The quantitative data from these experiments are summarized in the tables below.

Table 1: ELISA Cross-Reactivity Profile of this compound

Target ProteinAbsorbance (OD 450nm)Relative Binding (%)
Target Protein A 1.892 100%
Related Protein B0.1588.4%
Related Protein C0.0914.8%
Unrelated Control Protein0.0452.4%

Table 2: Western Blot Densitometry Analysis

Target ProteinBand Intensity (Arbitrary Units)Cross-Reactivity
Target Protein A 98,500 High
Related Protein B1,200Very Low
Related Protein CNot DetectedNone
Unrelated Control ProteinNot DetectedNone

Table 3: Surface Plasmon Resonance (SPR) Kinetic Analysis

Target ProteinAssociation Rate (ka, 1/Ms)Dissociation Rate (kd, 1/s)Affinity (KD, nM)
Target Protein A 2.5 x 10^5 5.0 x 10^-4 2.0
Related Protein B1.1 x 10^48.2 x 10^-3745.5
Related Protein CNo significant binding detectedNo significant binding detected>10,000

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear interpretation of the results.

Enzyme-Linked Immunosorbent Assay (ELISA)

A direct ELISA was performed to assess the binding of this compound to various purified proteins.

  • Coating: 96-well microplates were coated with 1 µg/mL of Target Protein A, Related Protein B, Related Protein C, and an unrelated control protein in phosphate-buffered saline (PBS) overnight at 4°C.

  • Blocking: The plates were washed three times with PBS containing 0.05% Tween 20 (PBST) and then blocked with 5% non-fat dry milk in PBST for 1 hour at room temperature.

  • Antibody Incubation: After washing, this compound was added at a concentration of 0.5 µg/mL and incubated for 2 hours at room temperature.

  • Detection: Plates were washed again, and a horseradish peroxidase (HRP)-conjugated secondary antibody was added and incubated for 1 hour.

  • Signal Development: Following a final wash, TMB substrate was added, and the reaction was stopped with 2N H2SO4. The absorbance was measured at 450 nm using a microplate reader.

Western Blot

Western blot analysis was conducted to evaluate the specificity of this compound under denaturing conditions.

  • Sample Preparation and Electrophoresis: 20 µg of cell lysate from cells overexpressing Target Protein A, Related Protein B, and Related Protein C were separated by SDS-PAGE on a 10% polyacrylamide gel.

  • Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated with this compound at a 1:1000 dilution overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis was performed to quantify band intensity.

Surface Plasmon Resonance (SPR)

SPR analysis was used to determine the binding kinetics and affinity of this compound.

  • Ligand Immobilization: this compound was immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Injection: Purified Target Protein A, Related Protein B, and Related Protein C were injected at various concentrations (0.1 nM to 1000 nM) over the sensor surface.

  • Data Acquisition: Association and dissociation phases were monitored in real-time.

  • Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway involving the target protein.

experimental_workflow cluster_elisa ELISA Protocol cluster_wb Western Blot Protocol cluster_spr SPR Protocol elisa_start Coat Plate with Proteins elisa_block Block with 5% Milk elisa_start->elisa_block elisa_primary Incubate with this compound elisa_block->elisa_primary elisa_secondary Add HRP-conjugated Secondary Ab elisa_primary->elisa_secondary elisa_develop Add TMB Substrate & Read elisa_secondary->elisa_develop end_point Comparative Analysis elisa_develop->end_point wb_start SDS-PAGE wb_transfer Transfer to PVDF wb_start->wb_transfer wb_block Block with 5% Milk wb_transfer->wb_block wb_primary Incubate with this compound wb_block->wb_primary wb_secondary Add HRP-conjugated Secondary Ab wb_primary->wb_secondary wb_detect ECL Detection wb_secondary->wb_detect wb_detect->end_point spr_start Immobilize this compound spr_inject Inject Protein Analytes spr_start->spr_inject spr_measure Measure Association/Dissociation spr_inject->spr_measure spr_analyze Kinetic Analysis spr_measure->spr_analyze spr_analyze->end_point start_point Cross-Reactivity Assessment start_point->elisa_start start_point->wb_start start_point->spr_start

Fig 1. Experimental workflow for assessing this compound cross-reactivity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase target_A Target Protein A receptor->target_A Activates downstream_1 Downstream Effector 1 target_A->downstream_1 Phosphorylates related_B Related Protein B target_A->related_B Structural Homology related_C Related Protein C target_A->related_C Structural Homology downstream_2 Downstream Effector 2 downstream_1->downstream_2 transcription_factor Transcription Factor downstream_2->transcription_factor Translocates to Nucleus gene_expression Gene Expression transcription_factor->gene_expression ligand Growth Factor ligand->receptor

Fig 2. Hypothetical signaling pathway of Target Protein A and its relatives.

Safety Operating Guide

Essential Safety and Operational Guide for Handling SW2_110A

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling SW2_110A. It includes detailed operational and disposal plans with step-by-step procedural guidance to ensure laboratory safety and proper chemical handling.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]

  • Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE)

All personnel must use the following personal protective equipment when handling this compound.[1] Proper donning and doffing of PPE are critical to minimize exposure.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles with side shields.
Hand Protection GlovesChemical-resistant nitrile gloves. Change gloves every 30-60 minutes or immediately if contaminated or damaged.[2]
Body Protection Lab Coat/GownFlame-resistant lab coat or impervious clothing.[3]
Respiratory Protection RespiratorAn N-95 or N-100 particle mask should be used when handling the powdered form to avoid inhalation.[2]
Footwear Closed-toe ShoesRequired in all laboratory areas where chemicals are handled.[3][4]

Safe Handling and Storage

Adherence to proper handling and storage protocols is mandatory to prevent contamination and degradation of this compound.

Handling:

  • Avoid contact with eyes, skin, and clothing.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Wash hands thoroughly after handling.[1][3]

Storage:

  • Keep the container tightly sealed.[1]

  • Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]

  • Powdered Form: Store at -20°C.[1]

  • In Solvent: Store at -80°C.[1]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound from its powdered form.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO)

  • Volumetric flask

  • Beaker

  • Magnetic stirrer and stir bar

  • Pipettes

  • Analytical balance

Procedure:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

  • Weighing: Tare a clean, dry beaker on an analytical balance. Carefully weigh the desired amount of this compound powder into the beaker.

  • Dissolving: Add a small amount of the chosen solvent to the beaker, typically about half of the final desired volume.[5] Place the beaker on a magnetic stirrer and add a stir bar. Stir until the powder is completely dissolved. Gentle heating may be applied if the solute is not heat-sensitive and dissolves slowly, but this should be done with caution.[5][6]

  • Transfer: Once dissolved, carefully transfer the solution to a volumetric flask of the appropriate size.

  • Final Volume: Add solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Mixing: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Label the flask with the chemical name, concentration, date of preparation, and your initials. Store the solution at -80°C as recommended.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous waste at an approved waste disposal plant.[1] Do not dispose of down the drain.
Contaminated Labware Decontaminate glassware if possible. Otherwise, dispose of as hazardous chemical waste.[7]
Empty Containers Triple-rinse the container with a suitable solvent.[7] Collect the rinsate and dispose of it as hazardous waste.[7] After triple-rinsing, the container can be disposed of as regular trash, with the label defaced.[8]
Contaminated PPE Dispose of in a designated hazardous waste container.

All chemical waste must be clearly labeled and stored in compatible, sealed containers.[1] Segregate waste streams to avoid mixing incompatible chemicals.[1]

Emergency Procedures

Spill:

  • Alert personnel in the immediate area.

  • Evacuate the area if the spill is large or poses an immediate respiratory hazard.

  • For small spills, use a chemical spill kit to absorb the material.

  • Avoid direct contact with the spilled material.[3]

  • Collect the absorbed material and dispose of it as hazardous waste.

First Aid:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

SW2_110A_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receive Receive this compound Store Store at appropriate temperature (-20°C or -80°C) Receive->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh Powder DonPPE->Weigh PrepareSol Prepare Solution Weigh->PrepareSol Experiment Perform Experiment PrepareSol->Experiment CollectWaste Collect Hazardous Waste (Solid & Liquid) Experiment->CollectWaste LabelWaste Label Waste Container CollectWaste->LabelWaste Dispose Dispose via Approved Waste Management LabelWaste->Dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.